molecular formula C21H39N5O7S B8022244 Biotin-PEG4-Hydrazide

Biotin-PEG4-Hydrazide

货号: B8022244
分子量: 505.6 g/mol
InChI 键: PSBJJOWIACLJAQ-ZWOKBUDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Biotin-PEG4-Hydrazide is a useful research compound. Its molecular formula is C21H39N5O7S and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJJOWIACLJAQ-ZWOKBUDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biotin-PEG4-Hydrazide Reaction with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical mechanism and practical applications of the reaction between Biotin-PEG4-Hydrazide and aldehydes. It is intended for researchers, scientists, and drug development professionals who utilize biotinylation techniques for labeling and detecting biomolecules. This document details the underlying chemistry, experimental protocols, and key considerations for successful conjugation.

Introduction to this compound Labeling

This compound is a specialized biotinylation reagent designed for the covalent labeling of molecules containing aldehyde or ketone functional groups. This method is particularly effective for labeling glycoproteins, as the carbohydrate moieties can be selectively oxidized to generate reactive aldehydes. The reagent consists of three key components: a biotin (B1667282) head group for high-affinity binding to streptavidin, a hydrophilic tetra-polyethylene glycol (PEG4) spacer arm, and a terminal hydrazide group that specifically reacts with carbonyls.

The PEG4 spacer offers significant advantages over traditional hydrocarbon spacers. Its hydrophilicity enhances the water solubility of the labeled molecule, which can reduce aggregation and precipitation issues that often occur when labeling proteins like antibodies[1][2]. Furthermore, the long, flexible spacer minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin[3].

The Core Reaction Mechanism: Hydrazone Bond Formation

The fundamental reaction involves the nucleophilic addition of the hydrazide group (—NH-NH2) of this compound to an aldehyde group (—CHO) on the target molecule. This reaction proceeds under mildly acidic conditions (pH 4-7) to form a covalent bond known as a hydrazone[1][2][3].

The mechanism can be summarized in the following steps:

  • Protonation of the Aldehyde: The aldehyde's carbonyl oxygen is protonated in the acidic environment, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Formation of a Carbinolamine Intermediate: This attack results in the formation of an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond, resulting in the final hydrazone linkage.

This reaction is efficient and specific for carbonyl groups. The resulting hydrazone bond is considered semi-permanent[1][3][4]. For applications requiring enhanced stability, the hydrazone bond can be further reduced to a more stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃)[1][3]. The reaction rate can also be enhanced by the addition of a catalyst like aniline[1][3][5].

Mechanism of hydrazone bond formation.

Generating Aldehydes on Biomolecules

While some small molecules naturally contain aldehydes, macromolecules like proteins and nucleic acids rarely do[3]. Therefore, a common prerequisite for labeling with this compound is the chemical generation of aldehyde groups on the target biomolecule. For glycoproteins, this is typically achieved through the mild oxidation of carbohydrate (sugar) residues.

The most common method involves using sodium meta-periodate (NaIO₄) to oxidize the cis-diol groups present in sugar rings, particularly in sialic acids, to form reactive aldehydes[2][6]. This targeted oxidation allows for site-specific biotinylation on the glycan portions of a protein, which is advantageous as it often leaves the protein's functional domains, such as antibody antigen-binding sites, unmodified[2].

Experimental_Workflow start Glycoprotein (B1211001) (with cis-diols) oxidation Step 1: Oxidation (e.g., Sodium Periodate) start->oxidation oxidized_protein Oxidized Glycoprotein (with aldehyde groups) oxidation->oxidized_protein purification1 Purification (Remove excess periodate) oxidized_protein->purification1 labeling Step 2: Biotinylation (Add this compound) purification1->labeling labeled_protein Biotinylated Glycoprotein (Hydrazone bond) labeling->labeled_protein reduction Optional Step: Reduction (e.g., NaCNBH₃ for stabilization) labeled_protein->reduction purification2 Final Purification (Remove excess biotin reagent) labeled_protein->purification2 (if reduction is skipped) stable_labeled_protein Stabilized Biotinylated Glycoprotein (Secondary amine bond) reduction->stable_labeled_protein stable_labeled_protein->purification2 final_product Purified Biotinylated Glycoprotein purification2->final_product caption Workflow for biotinylating a glycoprotein using this compound.

General workflow for glycoprotein biotinylation.

Quantitative Data and Reaction Parameters

The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, reactant concentrations, and incubation time. The table below summarizes typical parameters cited in various protocols.

ParameterRecommended Value/RangeNotesSource
Oxidation Step
Oxidizing AgentSodium meta-periodate (NaIO₄)Mild oxidation of cis-diols in carbohydrates.[2][6]
NaIO₄ Concentration1-10 mM1 mM is often sufficient for sialic acids; 5-10 mM for other sugar groups.[2]
Oxidation Buffer100 mM Sodium Acetate, pH 5.5Avoid primary amine buffers like Tris, which can quench the reaction.[1][6]
Incubation Time20-30 minutesShould be performed on ice or at 4°C in the dark.[2][6]
Biotinylation Step
Reaction pH4.0 - 7.0Mildly acidic conditions are optimal for hydrazone formation.[1][3]
Coupling Buffer100 mM Sodium Acetate, pH 5.5MES buffer can also be used.[1][6]
Biotin Reagent Conc.1-5 mM (final)Optimal concentration should be determined empirically.[2][4]
Incubation Time2 hours to overnightReaction is typically performed at room temperature.[2][6]
Optional Reduction
Reducing AgentSodium cyanoborohydride (NaCNBH₃)Stabilizes the hydrazone bond to a secondary amine.[1][3]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the biotinylation of glycoproteins and, alternatively, molecules with carboxyl groups.

This protocol is designed for labeling carbohydrate groups on glycoproteins, such as antibodies.

  • Preparation of Glycoprotein: Dissolve the glycoprotein to be labeled in a buffer such as 100 mM sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL[4][6].

  • Oxidation:

    • Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO₄) in the same buffer[1][6].

    • Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.

    • Incubate the reaction mixture for 20-30 minutes on ice or at 4°C, protected from light[2][6].

  • Purification: Remove excess periodate (B1199274) and byproducts by desalting the oxidized glycoprotein using a gel filtration column (e.g., Sephadex G-25) equilibrated with the coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)[2][6].

  • Biotinylation:

    • Prepare a stock solution of this compound (e.g., 50 mM) in an organic solvent like DMSO[2].

    • Add the this compound stock solution to the purified, oxidized glycoprotein to achieve a final concentration of approximately 1-5 mM.

    • Incubate for 2 hours to overnight at room temperature with gentle mixing[2][6].

  • Final Purification: Separate the biotinylated glycoprotein from unreacted this compound by dialysis or another round of gel filtration using a suitable buffer like PBS[1][6].

This compound can also be used to label molecules containing carboxyl groups (—COOH) using carbodiimide (B86325) chemistry with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3][7].

  • Preparation of Molecule: Dissolve the carboxyl-containing molecule (e.g., a protein) in an amine- and carboxyl-free buffer like MES at pH 4.7-5.5[2][7].

  • Reaction Setup:

    • Add this compound to the protein solution to a final concentration of ~1.25 mM[2][7].

    • Prepare a fresh solution of EDC (e.g., 500 mM) in the reaction buffer.

    • Add EDC to the protein/biotin mixture to a final concentration of ~5-6.5 mM[2][7].

  • Incubation: Incubate the reaction for 2 hours to overnight at room temperature[2][7]. Note that this reaction can lead to protein polymerization, which may require optimization of reagent concentrations[7].

  • Purification: Remove unreacted reagents and byproducts via dialysis or gel filtration[7].

Conclusion

The reaction of this compound with aldehydes provides a robust and specific method for biotinylating biomolecules, especially glycoproteins. The hydrophilic PEG4 spacer enhances the properties of the labeled molecule, while the specific reactivity of the hydrazide group allows for targeted conjugation. By understanding the underlying chemical mechanism and carefully controlling the reaction conditions as outlined in the provided protocols, researchers can achieve efficient and reliable biotinylation for a wide range of downstream applications, including affinity purification, immunoassays, and cellular imaging.

References

An In-depth Technical Guide to Biotin-PEG4-Hydrazide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Biotin-PEG4-Hydrazide, a key reagent in bioconjugation. Designed for professionals in research and drug development, this document details the molecule's characteristics, reaction mechanisms, and established experimental protocols to facilitate its effective use in laboratory settings.

Core Chemical Properties and Advantages

This compound is a versatile biotinylation reagent favored for its high specificity and the advantageous properties conferred by its polyethylene (B3416737) glycol (PEG) spacer. The terminal hydrazide group reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This targeted reactivity is particularly useful for labeling glycoproteins, where aldehyde groups can be generated by the oxidation of sugar moieties, thus directing the biotinylation away from critical protein functional domains.[1]

The inclusion of a four-unit PEG spacer arm enhances the water solubility of both the reagent and the resulting biotinylated molecule.[2] This hydrophilicity helps to prevent the aggregation of labeled proteins, a common issue with more hydrophobic crosslinkers.[1] Furthermore, the extended spacer arm minimizes steric hindrance, ensuring efficient binding of the biotin (B1667282) group to avidin (B1170675) or streptavidin in subsequent detection or purification steps.[3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 505.63 g/mol [4][5][6]
Chemical Formula C21H39N5O7S[4][5][6][7]
Spacer Arm Length 20.6 Å (18 atoms)[6]
Purity >98%[6][7]
Solubility Soluble in Water, DMSO, and DMAC. Insoluble in acetonitrile.[3][6]
Optimal Reaction pH 4.0 - 6.0 for hydrazone formation; 4.5 - 7.4 for EDC-mediated coupling.[8]
Storage Conditions -20°C, desiccated.[3][7]

Reaction Mechanism and Workflow

The primary reaction mechanism involves the nucleophilic attack of the hydrazide on an electrophilic carbonyl carbon, leading to the formation of a hydrazone bond. This reaction is most efficient under slightly acidic conditions.

reaction_mechanism reagent Biotin-PEG4-NH-NH2 intermediate Schiff Base Intermediate reagent->intermediate + H+ carbonyl R-CHO (Aldehyde) carbonyl->intermediate product Biotin-PEG4-NH-N=CH-R (Hydrazone Conjugate) intermediate->product - H2O experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Target Molecule (e.g., Glycoprotein) oxidation Oxidation of Sugars (e.g., with NaIO4) start->oxidation purification1 Purification (e.g., Desalting Column) oxidation->purification1 reaction Incubate with This compound purification1->reaction purification2 Removal of Excess Reagent (e.g., Dialysis) reaction->purification2 analysis Analysis of Biotinylation (e.g., HABA Assay) purification2->analysis end Biotinylated Molecule analysis->end

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of reagents in aqueous solutions is paramount for successful experimentation. This in-depth technical guide focuses on the solubility characteristics of Biotin-PEG4-Hydrazide, a crucial reagent in bioconjugation and labeling.

This compound is a hydrophilic biotinylation reagent widely used for labeling macromolecules, particularly glycoproteins, through their carbohydrate moieties. Its polyethylene (B3416737) glycol (PEG) spacer arm not only reduces steric hindrance in biotin-binding assays but also significantly enhances its water solubility compared to linkers without a PEG component.[1][2][3] This improved solubility helps to prevent the aggregation of labeled proteins, which can be a common issue with more hydrophobic labeling reagents.[1][2][3][4]

Quantitative Solubility Data

The solubility of this compound has been determined in both aqueous and organic solvents commonly used in bioconjugation protocols. The following table summarizes the available quantitative data for easy comparison.

SolventReported SolubilitySource(s)
Aqueous Buffers≥ 20 mM[1]
Dimethylsulfoxide (DMSO)50 mM[1]
WaterSoluble[2][3]
Dimethylacetamide (DMAC)Soluble[2]
AcetonitrileNot Soluble[2]

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the composition of the buffer and the presence of organic co-solvents.

  • Aqueous Buffers: Due to its hydrophilic PEG4 spacer, this compound exhibits excellent solubility in a variety of aqueous buffers.[1][2][3] Buffers with a pH range of 6.5-7.5 are optimal for the reaction of the hydrazide group with carbonyls.[1] However, for specific applications like EDC-mediated reactions with carboxyl groups, an acidic MES buffer (pH 4.5-5) is recommended.[1] It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyls (e.g., acetate, citrate) when performing EDC chemistry, as they will compete with the intended reaction.[1]

  • Organic Co-solvents: For preparing concentrated stock solutions, dimethylsulfoxide (DMSO) is the recommended solvent, in which this compound can be dissolved at concentrations up to 50 mM.[1] It is important to note that dimethylformamide (DMF) is not a suitable solvent due to poor solubility of the reagent.[1]

Experimental Protocols

Detailed methodologies for dissolving and utilizing this compound in labeling experiments are crucial for reproducible results.

Preparation of Stock Solutions

1. High-Concentration Stock in DMSO (250 mM):

  • Challenge: this compound is a hygroscopic solid, making it difficult to weigh accurately.[1]

  • Protocol: To overcome this, it is recommended to prepare a stock solution from the entire contents of the vial upon first use.[1]

  • Dissolve the entire vial contents (e.g., 50 mg) in a precise volume of anhydrous DMSO to achieve a desired high concentration (e.g., 250 mM).[1]

  • Store this stock solution at -20°C.[1]

2. Working Solution in DMSO (50 mM):

  • Protocol: Dissolve the desired amount of this compound in DMSO to a final concentration of 50 mM.[1] This solution can then be diluted into the aqueous reaction mixture.[1]

General Protocol for Glycoprotein (B1211001) Labeling

This protocol outlines the key steps for biotinylating glycoproteins using this compound.

1. Oxidation of Glycoproteins:

  • Purpose: To generate aldehyde groups on the carbohydrate moieties of the glycoprotein.

  • Reagent: Sodium meta-periodate (NaIO₄).

  • Protocol:

    • Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).[1]

    • Add a solution of sodium meta-periodate (typically 5-10 mM final concentration).[1]

    • Incubate the reaction for a specific time (e.g., 30 minutes) on ice or at 4°C, protected from light.[1]

    • Remove excess periodate (B1199274) by dialysis or gel filtration, exchanging the buffer to a neutral coupling buffer (pH 6.5-7.5).[1]

2. Biotinylation Reaction:

  • Protocol:

    • Add the prepared this compound stock solution to the oxidized glycoprotein solution.

    • The final concentration of the biotinylation reagent may need to be optimized for each specific application.

    • Incubate the reaction mixture for 2 hours at room temperature.[1]

3. Purification of the Biotinylated Glycoprotein:

  • Purpose: To remove unreacted this compound.

  • Method: Perform dialysis or gel filtration to separate the labeled protein from smaller, unreacted molecules.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G cluster_prep Stock Solution Preparation cluster_labeling Glycoprotein Labeling Workflow Biotin_PEG4_Hydrazide This compound (Hygroscopic Solid) Stock_Solution Concentrated Stock Solution (e.g., 250 mM in DMSO) Biotin_PEG4_Hydrazide->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Biotinylated_Glycoprotein Biotinylated Glycoprotein Stock_Solution->Biotinylated_Glycoprotein Glycoprotein Glycoprotein with Carbohydrate Moieties Oxidized_Glycoprotein Oxidized Glycoprotein (with Aldehyde Groups) Glycoprotein->Oxidized_Glycoprotein Oxidation with Sodium Periodate Oxidized_Glycoprotein->Biotinylated_Glycoprotein Reaction with This compound Purification Purification (Dialysis/Gel Filtration) Biotinylated_Glycoprotein->Purification Final_Product Purified Biotinylated Glycoprotein Purification->Final_Product

Caption: Workflow for preparing this compound and labeling glycoproteins.

G cluster_reaction Chemical Reaction Pathway cluster_application Downstream Application Logic Carbohydrate Carbohydrate Moiety (cis-diol) Aldehyde Aldehyde Group (-CHO) Carbohydrate->Aldehyde Periodate Oxidation Hydrazone Hydrazone Bond (-CH=N-NH-) Aldehyde->Hydrazone Reaction Hydrazide This compound (-NH-NH2) Hydrazide->Hydrazone Biotinylated_Protein Biotinylated Protein Detection Detection/Purification Biotinylated_Protein->Detection Binding Streptavidin_Complex Streptavidin Conjugate (e.g., HRP, Fluorophore) Streptavidin_Complex->Detection

Caption: Chemical reaction of biotinylation and subsequent application logic.

References

The Pivotal Role of the PEG Linker in Biotin-PEG4-Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, diagnostics, and drug delivery. Its modular design, comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a terminal hydrazide group for covalent attachment to carbonyls, and a central polyethylene (B3416737) glycol (PEG) linker, allows for the versatile and efficient labeling of biomolecules. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a particular focus on the critical role of the PEG4 linker in enhancing its performance and enabling a wide range of applications.

Core Components and Their Functions

The efficacy of this compound stems from the distinct roles of its three key components:

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (Kd ≈ 10-14 to 10-15 M), forming one of the strongest known non-covalent biological interactions.[1] This interaction is the cornerstone of numerous detection and purification systems.

  • Hydrazide (-CO-NH-NH2): A nucleophilic group that reacts specifically with aldehydes and ketones to form a stable hydrazone bond.[2] This reactivity is particularly useful for labeling glycoproteins, as the cis-diols of their carbohydrate moieties can be oxidized to generate aldehydes.[3]

  • PEG4 Linker (-[CH2CH2O]4-): A discrete polyethylene glycol spacer consisting of four ethylene (B1197577) glycol units. This linker is not merely a spacer but a critical determinant of the overall properties and effectiveness of the reagent.

The Multifaceted Role of the PEG4 Linker

The polyethylene glycol linker in this compound imparts several advantageous properties that are crucial for its utility in biological systems.

Enhanced Hydrophilicity and Reduced Aggregation

The PEG4 linker is highly hydrophilic, which significantly increases the water solubility of the entire biotinylation reagent.[2][3] This property is transferred to the labeled biomolecule, which can be particularly beneficial for proteins that are prone to aggregation. For instance, antibodies modified with Hydrazide-PEG4-Biotin have been observed to have decreased levels of aggregation when stored in solution compared to those labeled with biotin reagents lacking a PEG spacer.[2]

Minimized Steric Hindrance

The flexible and extended nature of the PEG4 spacer arm physically separates the biotin moiety from the labeled biomolecule. This increased distance reduces steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pockets of streptavidin or avidin.[3]

Improved Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is known for its biocompatibility and low immunogenicity.[1] The presence of the PEG linker can help to shield the biotinylated molecule from recognition by the immune system, which is a valuable attribute in in vivo applications.

Modulation of Binding Kinetics

The length of the PEG linker can influence the binding kinetics of the biotin-streptavidin interaction. While the intrinsic affinity of biotin for streptavidin is exceptionally high, the accessibility of the biotin can affect the association and dissociation rates. Studies have shown that PEG linkers can modulate these kinetic parameters.

Quantitative Data on the Properties of Biotin-PEG-Hydrazide and Related Molecules

The following tables summarize key quantitative data related to the components and reactions of this compound.

PropertyValueSource
Biotin-Streptavidin Dissociation Constant (Kd)~10-14 M[1]
Biotin-Avidin Dissociation Constant (Ka)1015 M-1[1]

Table 1: Binding Affinity of the Biotin-Streptavidin/Avidin Interaction. This table highlights the exceptionally strong interaction that forms the basis of biotin-based detection and purification systems.

Hydrazone TypepHHalf-life (t1/2)Source
Acylhydrazone7.4Stable[4]
Acylhydrazone< 5.0Labile[4]

Table 2: pH-Dependent Stability of Hydrazone Bonds. The hydrazone bond formed by this compound is an acylhydrazone, which is generally stable at physiological pH but becomes susceptible to hydrolysis under acidic conditions. This property is particularly useful for applications requiring the release of a captured molecule in the acidic environment of endosomes or lysosomes.

LinkerAssociation Rate Constant (kon) (M-1s-1)Dissociation Rate Constant (koff) (s-1)Dissociation Constant (Kd) (M)Source
Biotin~1.3 x 107~3.1 x 10-5~5.6 x 10-14[5][6]
Biotin-PEG4Not explicitly found for PEG4Not explicitly found for PEG4Not explicitly found for PEG4

Table 3: Kinetic Parameters of Biotin and Biotin-PEG Binding to Streptavidin. While specific kinetic data for a PEG4 linker was not found, studies on other biotin-PEG derivatives suggest that the linker can influence the on and off rates of binding. It is generally accepted that the PEG linker improves the accessibility of the biotin to the binding pocket of streptavidin.

Experimental Protocols

Protocol 1: General Glycoprotein (B1211001) Labeling with this compound

This protocol outlines the fundamental steps for biotinylating glycoproteins.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

  • Quenching solution (e.g., 10 mM glycerol (B35011) or other diol)

  • Desalting column

  • Anhydrous DMSO

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in Coupling Buffer.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate on ice for 15-30 minutes in the dark.

    • Quench the reaction by adding a quenching solution.

    • Remove excess periodate (B1199274) and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration typically in the range of 1-5 mM.[2]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[2]

    • For increased efficiency, aniline (B41778) can be added as a catalyst.[3]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.

  • (Optional) Reduction of Hydrazone Bond:

    • To form a more stable secondary amine bond, the hydrazone can be reduced using sodium cyanoborohydride.[3]

Protocol 2: Cell Surface Glycoprotein Labeling

This protocol is adapted for labeling glycoproteins on the surface of living cells.

Materials:

  • Cells in suspension or adherent culture

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Quenching solution (e.g., 10 mM glycerol in PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS to remove any contaminating proteins.

  • Oxidation:

    • Resuspend or cover the cells with a solution of 1 mM sodium meta-periodate in ice-cold PBS.

    • Incubate on ice for 15 minutes in the dark.

    • Wash the cells three times with ice-cold PBS to remove the periodate.

  • Biotinylation:

    • Resuspend or cover the cells with a solution of 1-2 mM this compound in ice-cold PBS.

    • Incubate on ice for 30-60 minutes.

  • Quenching and Lysis:

    • Wash the cells three times with ice-cold PBS containing a quenching solution.

    • Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.

Protocol 3: Pull-Down Assay of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Biotinylated protein sample (from Protocol 1 or 2)

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a solution of high concentration biotin)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding:

    • Incubate the biotinylated protein lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Remove the supernatant (unbound fraction).

    • Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by incubating with an elution buffer containing a high concentration of free biotin.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows with Graphviz

Glycoprotein Labeling Workflow

Glycoprotein_Labeling cluster_oxidation Oxidation cluster_biotinylation Biotinylation cluster_purification Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein Biotin_PEG4_Hydrazide This compound Biotinylated_Glycoprotein Biotinylated Glycoprotein (Hydrazone bond) Oxidized_Glycoprotein->Biotinylated_Glycoprotein NaIO4 Sodium meta-periodate NaIO4->Glycoprotein Oxidizes Biotin_PEG4_Hydrazide->Oxidized_Glycoprotein Reacts with Desalting Desalting Column or Dialysis Biotinylated_Glycoprotein->Desalting Removes excess reagent Purified_Product Purified Biotinylated Glycoprotein Desalting->Purified_Product

Caption: Workflow for the biotinylation of glycoproteins using this compound.

Pull-Down Assay Workflow

Pull_Down_Assay Biotinylated_Protein Biotinylated Protein (in cell lysate) Incubation Incubation Biotinylated_Protein->Incubation Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation Washing Washing Steps Incubation->Washing Capture Elution Elution Washing->Elution Purified Complex Analysis Downstream Analysis (SDS-PAGE, Western, MS) Elution->Analysis Eluted Proteins

Caption: General workflow for a pull-down assay using biotinylated proteins.

Conclusion

This compound is a powerful and versatile reagent for the targeted labeling of glycoproteins and other carbonyl-containing molecules. The integral role of the PEG4 linker cannot be overstated; it enhances solubility, reduces aggregation, minimizes steric hindrance, and improves biocompatibility. These properties, conferred by the PEG linker, are critical for the successful application of this reagent in a wide array of research, diagnostic, and therapeutic contexts. Understanding the interplay between the biotin, PEG linker, and hydrazide functionalities allows researchers to harness the full potential of this compound for their specific applications.

References

Biotin-PEG4-Hydrazide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-PEG4-Hydrazide is a specialized biotinylation reagent widely utilized in biological research and drug development.[1] It is composed of three key components: a biotin (B1667282) moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group.[1] This unique structure enables the specific labeling of molecules containing aldehyde or ketone groups, such as the carbohydrate portions of glycoproteins after periodate (B1199274) oxidation.[2][3][4][5] The inclusion of the PEG spacer enhances the water solubility of the labeled molecule and can reduce non-specific binding and immunogenicity.[1][2][3][4][5] These properties make this compound an invaluable tool for a variety of applications, including targeted drug delivery, bioconjugation, and diagnostic assays.[1][6]

Core Properties and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Weight 505.63 g/mol [4][6][7][8][9]
Molecular Formula C₂₁H₃₉N₅O₇S[2][4][6][7][8][9]
CAS Number 756525-97-0[2][4][6][7][8][9]
Purity Typically >95%[2][4][9]
Appearance White solid[6]
Storage Temperature -20°C[2][4][7]
Solubility Soluble in water, DMSO, and DMAC[4][5]
SMILES String O=C(CCOCCOCCOCCOCCNC(CCCCC1SCC(C1N2)NC2=O)=O)NN[7]
InChI Key PSBJJOWIACLJAQ-UHFFFAOYSA-N[7]

The structure of this compound consists of a biotin molecule linked to a hydrazide functional group through a polyethylene glycol spacer containing four ethylene (B1197577) glycol units. This spacer provides flexibility and hydrophilicity to the reagent.

Experimental Protocols and Methodologies

This compound is a versatile reagent for labeling various biomolecules. Below are detailed protocols for the biotinylation of glycoproteins and proteins.

Biotinylation of Glycoproteins

This protocol outlines the steps for labeling carbohydrate moieties on glycoproteins. The process involves the oxidation of cis-diols in the sugar residues to create reactive aldehyde groups, which then react with the hydrazide group of the biotinylation reagent.

Materials:

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[10]

  • Oxidation:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same sodium acetate buffer.[10]

    • Add an equal volume of the periodate solution to the glycoprotein solution.

    • Incubate the reaction mixture for 30 minutes at 0-4°C in the dark.[10]

  • Purification: Remove excess sodium meta-periodate by desalting the oxidized glycoprotein using a gel filtration column equilibrated with 100 mM sodium acetate buffer, pH 5.5.[10][11]

  • Biotinylation:

    • Dissolve this compound in DMSO to a concentration of 25-50 mM.[10]

    • Add the this compound solution to the purified oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[10]

    • Incubate the reaction for 2 hours at room temperature.[10][11]

  • Final Purification: Remove unreacted this compound by gel filtration or dialysis.[10][11]

Glycoprotein_Labeling_Workflow cluster_oxidation Oxidation cluster_purification1 Purification cluster_biotinylation Biotinylation cluster_purification2 Final Purification Glycoprotein Glycoprotein Oxidized_Glycoprotein Oxidized Glycoprotein Glycoprotein->Oxidized_Glycoprotein Incubate 30 min, 0-4°C, dark NaIO4 Sodium meta-periodate NaIO4->Glycoprotein Purification1 Gel Filtration Oxidized_Glycoprotein->Purification1 Biotinylated_Glycoprotein Biotinylated Glycoprotein Purification1->Biotinylated_Glycoprotein Incubate 2h, RT Biotin_Reagent This compound Biotin_Reagent->Purification1 Purification2 Gel Filtration / Dialysis Biotinylated_Glycoprotein->Purification2

Workflow for the biotinylation of glycoproteins.
Biotinylation of Proteins via Carboxyl Groups

This protocol describes the labeling of proteins at their carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide (B86325) crosslinker, such as EDC, to activate the carboxyl groups for reaction with the hydrazide.

Materials:

  • Protein to be labeled

  • Reaction Buffer (amine and carboxyl-free, e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dry Dimethylsulfoxide (DMSO)

  • Desalting or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve 5-10 mg of the protein in 1 mL of Reaction Buffer.[12]

  • Reagent Preparation:

    • Prepare a 50 mM solution of this compound in dry DMSO.[12]

    • Immediately before use, prepare a 500 mM solution of EDC in Reaction Buffer.[12]

  • Biotinylation Reaction:

    • Add 25 µL of the this compound solution to the protein solution.[12]

    • Immediately add 12.5 µL of the freshly prepared EDC solution to the protein/biotin hydrazide mixture.[12]

    • Incubate the reaction for 2 hours to overnight at room temperature.[12]

  • Purification:

    • Centrifuge the reaction mixture to remove any precipitated protein polymers.[12]

    • Remove excess unreacted reagents by desalting or dialysis.[12]

Note: Protein polymerization can be a side reaction. Optimizing the molar excess of biotin hydrazide or blocking primary amines on the protein prior to the reaction can minimize this.[12]

Protein_Labeling_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Protein Protein with Carboxyl Groups Activated_Protein Activated Protein Protein->Activated_Protein EDC EDC EDC->Protein Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein Incubate 2h - overnight, RT Biotin_Reagent This compound Biotin_Reagent->Activated_Protein Purification Desalting / Dialysis Biotinylated_Protein->Purification

Workflow for protein biotinylation via carboxyl groups.

Applications in Research and Drug Development

The unique characteristics of this compound make it suitable for a range of advanced applications:

  • Targeted Drug Delivery: The biotin moiety can be used for targeting cells expressing biotin receptors or in conjunction with avidin-based systems for targeted delivery of therapeutic agents.[1]

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, particularly through the carbohydrate moieties in the Fc region, to create targeted cancer therapies.[3]

  • Immunoassays: Biotinylated proteins and glycoproteins are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[5]

  • Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes this reagent ideal for labeling glycoproteins on the surface of living cells.[4][5]

  • Affinity Purification: Biotinylated molecules can be readily purified from complex mixtures using avidin (B1170675) or streptavidin-conjugated resins.[5]

References

In-Depth Technical Guide: Storage and Stability of Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage and stability considerations for Biotin-PEG4-Hydrazide, a versatile reagent widely used in bioconjugation, drug delivery, and diagnostic development. Adherence to these guidelines is paramount to ensure the reagent's integrity and the reproducibility of experimental outcomes.

Overview of this compound

This compound is a bifunctional molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the hydrazide group enables the covalent labeling of biomolecules containing aldehyde or ketone groups, such as oxidized glycoproteins.

Storage and Handling Guidelines

Proper storage and handling are essential to prevent degradation and maintain the reactivity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureDurationKey Handling Considerations
Solid (Powder) -20°CUp to 3 yearsStore desiccated and protected from light.[1] The compound is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] Restore under an inert atmosphere if possible.[2]
4°CUp to 2 yearsSuitable for shorter-term storage.[1] Must be kept desiccated and protected from light.
In Solvent -80°CUp to 6 monthsPrepare stock solutions in a dry (anhydrous) organic solvent such as DMSO.[1][3] Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.[1] Ensure the solvent is anhydrous and protect from moisture.

Note on Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Exposure to moisture can lead to hydrolysis of the hydrazide group, rendering the reagent inactive. Therefore, it is critical to minimize its exposure to air and to use dry solvents when preparing solutions.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, and pH.

  • Thermal Stability: As indicated in the storage guidelines, the compound is most stable when stored at low temperatures, with -20°C being optimal for long-term preservation of the solid form.[1]

  • Hydrolytic Stability: The hydrazide functional group is susceptible to hydrolysis, particularly in the presence of water. This underscores the importance of desiccated storage and the use of anhydrous solvents.

  • pH Stability: The reactivity of the hydrazide group is pH-dependent. Labeling reactions with aldehydes and ketones are typically carried out at a slightly acidic pH (around 5.5) to facilitate the formation of a hydrazone bond.[2] The stability of the resulting hydrazone bond can also be pH-sensitive.

Experimental Protocols

The primary application of this compound is the biotinylation of molecules containing carbonyl groups, most notably glycoproteins.

General Protocol for Glycoprotein (B1211001) Biotinylation

This protocol involves two main steps: the oxidation of carbohydrate moieties on the glycoprotein to generate aldehydes, followed by the reaction with this compound.

Materials:

  • Glycoprotein of interest

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in Sodium Acetate Buffer.

    • Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The final concentration of periodate (B1199274) will depend on the specific glycoprotein and the desired extent of oxidation.

    • Incubate the reaction in the dark for 15-30 minutes at room temperature or on ice.

    • Remove excess periodate using a desalting column equilibrated with Sodium Acetate Buffer.

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the oxidized glycoprotein solution. The molar ratio of the biotin reagent to the glycoprotein should be optimized for each specific application.

    • Incubate the reaction for 2 hours at room temperature.

    • Remove excess, unreacted this compound using a desalting column.

  • Storage of Biotinylated Glycoprotein:

    • The purified biotinylated glycoprotein can be stored under conditions suitable for the native protein, typically at 4°C for short-term storage or frozen for long-term storage.

Visualizations

Experimental Workflow for Glycoprotein Biotinylation

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_biotinylation Step 2: Biotinylation Glycoprotein Glycoprotein Oxidation Incubate in Dark Glycoprotein->Oxidation NaIO4 Sodium meta-periodate (NaIO₄) NaIO4->Oxidation Desalting1 Desalting Column (Remove excess NaIO₄) Oxidation->Desalting1 Oxidized_Glycoprotein Oxidized Glycoprotein (with Aldehydes) Desalting1->Oxidized_Glycoprotein Reaction Incubate at RT Oxidized_Glycoprotein->Reaction Biotin_Hydrazide This compound (in DMSO) Biotin_Hydrazide->Reaction Desalting2 Desalting Column (Remove excess reagent) Reaction->Desalting2 Final_Product Biotinylated Glycoprotein Desalting2->Final_Product biotin_streptavidin_pathway Biotinylated_Protein Biotinylated Protein Streptavidin_Conjugate Streptavidin-Enzyme Conjugate (e.g., HRP) Biotinylated_Protein->Streptavidin_Conjugate High-Affinity Binding Substrate Chromogenic Substrate Streptavidin_Conjugate->Substrate Enzymatic Reaction Colored_Product Colored Product (Signal) Substrate->Colored_Product protac_logic Biotin_Hydrazide This compound (Linker Component) PROTAC_Molecule PROTAC Molecule Biotin_Hydrazide->PROTAC_Molecule POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC_Molecule E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_Molecule->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal_Degradation

References

The Role of Biotin-PEG4-Hydrazide in Minimizing Non-Specific Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-specific binding remains a significant challenge in the development of sensitive and reliable immunoassays and affinity-based purification systems. The choice of biotinylation reagent plays a crucial role in mitigating these undesirable interactions. This technical guide provides an in-depth analysis of Biotin-PEG4-Hydrazide, a novel biotinylation reagent designed to significantly reduce non-specific binding. We will explore the core mechanisms by which its unique structural components, a tetra-polyethylene glycol (PEG4) spacer and a carbonyl-reactive hydrazide group, contribute to enhanced assay specificity and performance. This guide will also present available data on its efficacy, detailed experimental protocols for its application, and visual representations of the underlying principles and workflows.

Introduction: The Challenge of Non-Specific Binding

In biotin-streptavidin systems, non-specific binding refers to the undesirable adhesion of biotinylated molecules or detection reagents to surfaces and proteins other than the intended target. This phenomenon can lead to high background signals, reduced assay sensitivity, and false-positive results. The primary drivers of non-specific binding are hydrophobic and electrostatic interactions. Traditional biotinylation reagents often possess hydrophobic linkers that can exacerbate these issues, leading to the aggregation of labeled proteins and their non-specific adsorption to surfaces.[1][2]

The this compound Solution

This compound is a water-soluble biotinylation reagent that offers a superior solution to the problem of non-specific binding.[1][2] Its efficacy stems from the synergistic action of its two key components: the hydrophilic PEG4 spacer and the specific reactivity of the hydrazide group.

The Role of the PEG4 Spacer

The discrete polyethylene (B3416737) glycol (dPEG®) linker, consisting of four repeating ethylene (B1197577) glycol units, is the cornerstone of this compound's ability to minimize non-specific interactions.[1][2]

  • Hydrophilicity and the "Stealth" Effect: The PEG4 spacer is highly hydrophilic, imparting excellent water solubility to the biotinylated molecule.[1][2][3] This property is crucial for preventing the aggregation of labeled proteins, which is a common issue with hydrophobic linkers.[1] The PEG chain forms a flexible, hydrophilic cloud around the biotinylated molecule, effectively masking hydrophobic domains and creating a "stealth" effect that repels non-specific protein-protein and protein-surface interactions.[3]

  • Steric Hindrance: The PEG4 linker provides a flexible spacer arm that physically separates the biotin (B1667282) moiety from the labeled molecule. This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of streptavidin or avidin.[1][2]

  • Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of molecules, a critical consideration in the development of in vivo diagnostics and therapeutics.[3]

The following diagram illustrates the chemical structure of this compound, highlighting its key functional components.

G cluster_biotin Biotin Moiety cluster_peg PEG4 Spacer cluster_hydrazide Hydrazide Group Biotin Biotin PEG4 (-O-CH2-CH2-)4 Biotin->PEG4 Valeric Acid Linker Hydrazide -C(O)-NH-NH2 PEG4->Hydrazide

Caption: Chemical structure of this compound.

The Specificity of the Hydrazide Group

The hydrazide functional group provides a highly specific method for biotinylating glycoproteins. It reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds.[1][2] This targeted approach offers several advantages:

  • Site-Specific Labeling: Aldehyde groups can be generated on the carbohydrate moieties of glycoproteins by mild oxidation with sodium periodate (B1199274). This directs the biotinylation to the glycan portion of the protein, leaving critical protein functional domains, such as antigen-binding sites on antibodies, unmodified.[4]

  • Reduced Background: By targeting a less common functional group (aldehydes), the potential for non-specific labeling of other proteins in a complex mixture is minimized.

The following diagram illustrates the workflow for site-specific biotinylation of a glycoprotein (B1211001) using this compound.

G Glycoprotein Glycoprotein (with sialic acid) Oxidation Oxidation (NaIO4) Glycoprotein->Oxidation Aldehyde Glycoprotein (with aldehyde groups) Oxidation->Aldehyde Biotinylation Biotinylation (this compound) Aldehyde->Biotinylation Biotinylated_GP Biotinylated Glycoprotein Biotinylation->Biotinylated_GP

Caption: Glycoprotein biotinylation workflow.

Quantitative Evidence of Reduced Non-Specific Binding

While direct quantitative comparisons of this compound with other biotin hydrazide linkers are not extensively available in peer-reviewed literature, the benefits of PEGylation in reducing non-specific binding are well-documented.

Study TypeSystemFindingReference
ImmunoassayPEG-modified polyacrylate hydrogel10-fold decrease in non-specific protein binding compared to non-PEGylated hydrogel.[5]
Pull-down AssayThis compound with blood, plasma, and serumNo non-specific binding was observed in the absence of the biotinylating reagent.[6]
ImmunoassayUCNP-based immunoassay with free poly(acrylic acid) (PAA)Addition of free PAA (a hydrophilic polymer) reduced background and improved the limit of detection by ~4.4-fold for cTnI and 3.5-fold for TSH.[7]

These studies, while not direct comparisons of biotin linkers, strongly support the principle that incorporating hydrophilic polymers like PEG significantly reduces non-specific interactions in various assay formats. The absence of non-specific binding in a complex biological sample like plasma when using this compound further underscores its effectiveness.[6]

Experimental Protocols

Protocol for Biotinylating Glycoproteins with this compound

This protocol is a general guideline for the biotinylation of glycoproteins, such as antibodies. Optimal conditions may vary depending on the specific protein.

Materials:

  • Glycoprotein to be labeled (e.g., IgG)

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Coupling Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

  • Desalting column

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Oxidation of Glycoprotein: a. Dissolve the glycoprotein in Sodium Acetate Buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh 10-20 mM solution of sodium meta-periodate in Sodium Acetate Buffer. c. Add the periodate solution to the glycoprotein solution at a 1:1 molar ratio (for sialic acid oxidation) or a higher ratio (for other sugar moieties). d. Incubate the reaction on ice for 30 minutes, protected from light. e. Remove excess periodate by passing the solution through a desalting column equilibrated with Coupling Buffer.

  • Biotinylation Reaction: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO. b. Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. c. Incubate the reaction for 2 hours at room temperature.

  • Purification of Biotinylated Glycoprotein: a. Remove excess, unreacted this compound using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS). b. Determine the concentration of the biotinylated protein. c. The biotinylated glycoprotein is now ready for use in downstream applications.

Protocol for a Pull-Down Assay to Assess Non-Specific Binding

This protocol describes a pull-down assay designed to compare the non-specific binding of proteins from a cell lysate to streptavidin beads when using a biotinylated antibody prepared with either this compound or a non-PEGylated biotin hydrazide (e.g., Biotin-LC-Hydrazide).

Materials:

  • Cell lysate (e.g., from HeLa cells)

  • Biotinylated antibody (prepared with this compound)

  • Biotinylated antibody (prepared with Biotin-LC-Hydrazide)

  • Non-biotinylated antibody (negative control)

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Bead Preparation: a. Resuspend the streptavidin beads and wash them three times with Lysis Buffer.

  • Incubation with Biotinylated Antibody: a. Aliquot the washed beads into three tubes. b. To each tube, add an equal amount of: i. this compound labeled antibody ii. Biotin-LC-Hydrazide labeled antibody iii. Non-biotinylated antibody (negative control) c. Incubate for 30 minutes at room temperature with gentle rotation to allow the antibodies to bind to the beads. d. Wash the beads three times with Wash Buffer to remove unbound antibody.

  • Pull-Down of Cellular Proteins: a. Add an equal amount of cell lysate to each tube of antibody-bound beads. b. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads five times with 1 mL of ice-cold Wash Buffer.

  • Elution and Analysis: a. After the final wash, remove all supernatant. b. Add 50 µL of Elution Buffer to each tube and boil for 5 minutes to elute the bound proteins. c. Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting to visualize the non-specifically bound proteins.

The following diagram outlines the workflow for the comparative pull-down assay.

G cluster_prep Bead & Antibody Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Beads Streptavidin Beads Ab_PEG This compound Antibody Beads->Ab_PEG Incubate & Wash Ab_LC Biotin-LC-Hydrazide Antibody Beads->Ab_LC Incubate & Wash Ab_Neg No Biotin Antibody Beads->Ab_Neg Incubate & Wash Lysate Cell Lysate Ab_PEG->Lysate Incubate Ab_LC->Lysate Incubate Ab_Neg->Lysate Incubate Wash Wash Beads Lysate->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE & Staining Elute->SDS_PAGE

References

An In-depth Technical Guide to Labeling Glycoproteins with Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Hydrazide, a key reagent for the selective biotinylation of glycoproteins. It details the reagent's core features, the chemical principles underlying its application, and step-by-step protocols for its use in research and drug development.

Introduction to Glycoprotein (B1211001) Labeling and the Role of this compound

Glycoproteins, proteins post-translationally modified with oligosaccharide chains (glycans), are integral to a vast array of biological processes, including cell signaling, immune response, and cell adhesion. The ability to specifically label and detect glycoproteins is crucial for understanding their function and for the development of targeted therapeutics.

This compound is a specialized biotinylation reagent designed for the covalent labeling of glycoproteins. It features three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and its analogs, a polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide reactive group. This combination of features makes it a powerful tool for a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, affinity purification, and targeted drug delivery.[1][2]

Core Features of this compound

The unique properties of this compound make it an advantageous choice for glycoprotein labeling.

The Biotin Moiety: A High-Affinity Tag

Biotin (Vitamin H) exhibits an extraordinarily strong and specific interaction with streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal system for the detection and purification of biotinylated molecules.[3][4]

The PEG4 Spacer Arm: Enhancing Solubility and Reducing Steric Hindrance

The polyethylene glycol (PEG) spacer in this compound offers several significant advantages:

  • Increased Hydrophilicity: The PEG spacer imparts water solubility to the entire reagent, which can prevent aggregation and precipitation of the labeled glycoprotein, a common issue with more hydrophobic labeling reagents.[5][6]

  • Reduced Steric Hindrance: The long, flexible PEG4 spacer arm extends the biotin moiety away from the surface of the glycoprotein. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the larger streptavidin or avidin molecules.[6]

  • Non-Immunogenicity: PEG is known to be biologically inert and non-immunogenic, which is particularly important for in vivo applications.[5]

The Hydrazide Reactive Group: Specificity for Glycoproteins

The hydrazide group is the key to the selective labeling of glycoproteins. It reacts specifically with aldehyde groups to form a stable hydrazone bond. Since glycoproteins contain carbohydrate moieties with cis-diols, these can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups, providing a specific site for biotinylation that is often located away from the protein's active sites.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

PropertyValueReference(s)
Molecular Weight 505.63 g/mol [7]
Spacer Arm Length 20.6 Å (18 atoms)[6]
CAS Number 756525-97-0[7]
Solubility Water, DMSO, DMF[6]
Purity >98%[7]
Reagent ComparisonKey DifferentiatorAdvantage of this compoundReference(s)
vs. Biotin-Hydrazide Spacer ArmPEG4 spacer reduces steric hindrance and improves solubility.[5]
vs. Biotin-LC-Hydrazide Spacer Arm CompositionHydrophilic PEG spacer in this compound prevents aggregation often seen with the hydrophobic LC spacer.[5][6]

Experimental Protocols

This section provides a detailed methodology for the labeling of glycoproteins using this compound.

Required Materials
  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Coupling Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.5)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

Step-by-Step Glycoprotein Labeling Protocol

This protocol is a general guideline and may require optimization for specific glycoproteins and applications.

Step 1: Oxidation of Glycoprotein

  • Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[2]

  • Immediately before use, prepare a 10-20 mM solution of sodium meta-periodate in the same buffer.

  • Add the sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM.[2][8]

  • Incubate the reaction on ice for 30 minutes in the dark.[9]

  • Remove the excess sodium periodate using a desalting column equilibrated with the coupling buffer (e.g., PBS, pH 7.2-7.5).[2]

Step 2: Biotinylation Reaction

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).[5]

  • Add the this compound stock solution to the oxidized glycoprotein solution. The final concentration of the biotinylation reagent should be optimized, but a 10-20 fold molar excess relative to the glycoprotein is a good starting point.[8]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]

Step 3: Removal of Excess Reagent

  • Separate the biotinylated glycoprotein from unreacted this compound using a desalting column or dialysis.[2]

Step 4: (Optional) Reduction of Hydrazone Bond

For applications requiring a more stable linkage, the hydrazone bond can be reduced to a secondary amine bond using sodium cyanoborohydride.[6]

Detection of Biotinylated Glycoproteins

Biotinylated glycoproteins can be detected using streptavidin or avidin conjugates. A common method involves:

  • Running the labeled glycoprotein on an SDS-PAGE gel and transferring it to a PVDF membrane.

  • Blocking the membrane to prevent non-specific binding.

  • Incubating the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detecting the signal using an enhanced chemiluminescence (ECL) substrate.[10]

Mandatory Visualizations

Chemical Reaction and Labeling Workflow

The following diagrams illustrate the chemical reaction of this compound with an oxidized glycoprotein and the overall experimental workflow.

Caption: Chemical reaction of this compound with an oxidized glycoprotein.

Glycoprotein_Labeling_Workflow start Start: Glycoprotein Solution oxidation Step 1: Oxidation (Sodium Periodate) start->oxidation purification1 Purification (Desalting Column) oxidation->purification1 biotinylation Step 2: Biotinylation (this compound) purification1->biotinylation purification2 Purification (Desalting Column/Dialysis) biotinylation->purification2 detection Step 3: Detection (Streptavidin-HRP) purification2->detection end End: Labeled Glycoprotein detection->end

Caption: Experimental workflow for glycoprotein labeling.

Stability of the Hydrazone Bond

The hydrazone bond formed between the hydrazide and the aldehyde is generally stable under physiological conditions. However, it can be susceptible to hydrolysis under acidic conditions.[3][11] The stability of the hydrazone linkage can be influenced by the chemical environment adjacent to the bond. For applications requiring long-term stability or harsh processing conditions, the hydrazone bond can be reduced to a more stable secondary amine linkage.[6]

Conclusion

This compound is a versatile and efficient reagent for the selective labeling of glycoproteins. Its unique combination of a high-affinity biotin tag, a hydrophilic and flexible PEG spacer, and a specific hydrazide reactive group provides significant advantages for researchers in various fields. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this powerful tool in glycoprotein research and drug development.

References

Biotin-PEG4-Hydrazide reactivity with ketones versus aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Biotin-PEG4-Hydrazide with Ketones Versus Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical principles governing the reaction of this compound with aldehydes and ketones. Understanding the nuances of this reactivity is critical for professionals in bioconjugation, diagnostics, and drug delivery who rely on the formation of stable hydrazone linkages for labeling and modifying biomolecules.

This compound is a carbonyl-reactive biotinylation reagent. Its hydrazide moiety (—NH-NH₂) reacts with aldehydes and ketones to form a covalent bond known as a hydrazone (C=N-NH). This reaction is a cornerstone of bioconjugation, often used to label glycoproteins, antibodies, and other biomolecules.[1][2][3]

The formation of a hydrazone is a two-step condensation reaction:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then dehydrated under acidic conditions to form the stable C=N double bond of the hydrazone.[4][5][6]

This reaction is reversible and acid-catalyzed. The overall mechanism is depicted below.

Glycoprotein Labeling Workflow start Start: Glycoprotein in Solution oxidation Step 1: Oxidation Add Sodium Periodate (B1199274) (NaIO₄) pH 5.5, 30 min, on ice start->oxidation purify1 Step 2: Purification Desalting column to remove excess periodate & buffer exchange oxidation->purify1 Generates aldehyde groups labeling Step 3: Labeling Add this compound 2-16h, Room Temp purify1->labeling purify2 Step 4: Final Purification Desalting column or dialysis to remove excess biotin (B1667282) reagent labeling->purify2 Forms stable hydrazone bond finish End: Biotinylated Glycoprotein purify2->finish

References

Methodological & Application

Application Notes and Protocols for Labeling Cell Surface Glycoproteins with Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface glycoproteins are integral to a myriad of biological processes, including cell adhesion, signaling, and immune responses. Their strategic location on the plasma membrane makes them prime targets for diagnostics and therapeutic interventions. Biotin-PEG4-Hydrazide is a valuable chemical tool for specifically labeling these glycoproteins. This reagent contains a hydrazide group that reacts with aldehyde groups, which can be selectively introduced into the carbohydrate moieties of glycoproteins through mild oxidation. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, while the biotin (B1667282) moiety allows for high-affinity detection and purification using streptavidin-based methods.[1][2]

This document provides a detailed protocol for the efficient and specific labeling of cell surface glycoproteins on living cells using this compound.

Principle of the Method

The labeling strategy is a two-step process:

  • Oxidation: Mild periodate (B1199274) oxidation of sialic acid residues on the surface of glycoproteins. The vicinal diols of sialic acids are cleaved by sodium periodate (NaIO₄) to generate reactive aldehyde groups.[3][4]

  • Biotinylation: The aldehyde groups react with the hydrazide moiety of this compound to form a stable covalent hydrazone bond. This reaction is most efficient at a slightly acidic pH (5.5-6.0).[1][2][5]

The hydrophilic PEG4 spacer in this compound improves its biocompatibility and minimizes non-specific binding that can occur with more hydrophobic linkers.[1]

Quantitative Data Summary

The efficiency of glycoprotein (B1211001) labeling can be influenced by several factors, including the concentration of reagents, reaction time, and the specific cell type. The following table summarizes typical experimental parameters and expected outcomes.

ParameterRecommended RangeNotesReference
Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mLOptimal density should be determined empirically for each cell line.General knowledge
Sodium Periodate (NaIO₄) Concentration 1 - 10 mMHigher concentrations can lead to cell damage. Start with 1 mM.[3][6][3][4][5][6]
Oxidation Time 15 - 30 minutes at 4°CPerform on ice to minimize membrane damage and internalization.[3]
This compound Concentration 1 - 5 mMHigher concentrations can increase labeling but also background.[3]
Labeling Reaction Time 1 - 2 hours at room temperature or 4°CLonger incubation at 4°C can be performed to minimize cell stress.[4][5]
Aniline (B41778) Catalyst (optional) 10 mMAniline can significantly accelerate the hydrazone formation at neutral pH.[3][7][3][7]
Expected Labeling Efficiency 40-55% of sialylated glycoproteinsEfficiency can be assessed by streptavidin blotting or flow cytometry.[3][3]

Experimental Protocols

Materials
  • Cells of interest (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

  • Sodium Acetate (B1210297) Buffer (100 mM, pH 5.5)

  • Sodium Periodate (NaIO₄)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution (e.g., 15 mM Tris in PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Protocol for Labeling Cell Surface Glycoproteins on Live Cells
  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency. For suspension cells, harvest and wash twice with ice-cold PBS.

    • Resuspend cells in ice-cold PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Oxidation of Glycoproteins:

    • Prepare a fresh 20 mM stock solution of sodium periodate in PBS.

    • Add the sodium periodate stock solution to the cell suspension to a final concentration of 1 mM.

    • Incubate on ice for 15-20 minutes in the dark.

    • Wash the cells three times with ice-cold PBS to remove excess sodium periodate.

  • Biotinylation Reaction:

    • Prepare a 50 mM stock solution of this compound in DMSO.[8]

    • Resuspend the oxidized cells in sodium acetate buffer (pH 5.5).

    • Add the this compound stock solution to a final concentration of 1-2 mM.

    • (Optional) For catalysis at neutral pH, resuspend cells in PBS and add aniline to a final concentration of 10 mM.

    • Incubate for 1-2 hours at room temperature or 4°C with gentle rotation.

  • Quenching and Cell Lysis:

    • Wash the cells three times with ice-cold quenching solution to remove unreacted this compound.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the labeled glycoproteins.

  • Downstream Applications:

    • The biotinylated glycoproteins can be detected by Western blotting using streptavidin-HRP conjugates or purified using streptavidin-coated beads for subsequent analysis by mass spectrometry.[1]

Visualizations

Chemical Reaction Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Biotinylation SialicAcid Sialic Acid Residue (on glycoprotein) Aldehyde Aldehyde Group (on glycoprotein) SialicAcid->Aldehyde NaIO₄ Hydrazone Biotinylated Glycoprotein (Hydrazone Bond) Aldehyde->Hydrazone BiotinHydrazide This compound BiotinHydrazide->Hydrazone G Start Start: Live Cells Wash1 Wash with ice-cold PBS Start->Wash1 Oxidation Oxidize with NaIO₄ (1 mM, 15-20 min, 4°C) Wash1->Oxidation Wash2 Wash with ice-cold PBS Oxidation->Wash2 Biotinylation Incubate with This compound (1-2 mM, 1-2 h) Wash2->Biotinylation Wash3 Wash with Quenching Solution Biotinylation->Wash3 Lysis Cell Lysis Wash3->Lysis Analysis Downstream Analysis: Western Blot, Mass Spec, etc. Lysis->Analysis G cluster_0 Detection cluster_1 Purification & Identification LabeledCells Biotin-labeled Cell Surface Glycoproteins WesternBlot Western Blot (Streptavidin-HRP) LabeledCells->WesternBlot FlowCytometry Flow Cytometry (Streptavidin-Fluorophore) LabeledCells->FlowCytometry Microscopy Microscopy (Streptavidin-Fluorophore) LabeledCells->Microscopy AffinityPurification Streptavidin Affinity Purification LabeledCells->AffinityPurification MassSpec Mass Spectrometry (Glycoproteomics) AffinityPurification->MassSpec

References

Step-by-Step Guide for Antibody Biotinylation using Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive guide for the biotinylation of antibodies using Biotin-PEG4-Hydrazide. This method facilitates the site-specific labeling of antibodies on their carbohydrate moieties, primarily located in the Fc region. This targeted approach is advantageous as it minimizes the risk of altering the antigen-binding site, thereby preserving the antibody's functionality. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the water solubility of the biotinylated antibody and reduces steric hindrance, allowing for efficient binding of avidin (B1170675) or streptavidin conjugates in downstream applications.

Biotinylated antibodies are versatile tools in a wide range of bioassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry. The high affinity of the biotin-streptavidin interaction enables significant signal amplification, leading to enhanced sensitivity in these assays.[1][2][3][4][5][6][7] This protocol is designed to provide a robust and reproducible method for generating high-quality biotinylated antibody conjugates for use in various research and drug development applications.

Chemical Reaction

The biotinylation process involves two main steps:

  • Oxidation of Antibody Glycans: The carbohydrate chains on the antibody are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), to generate aldehyde groups.

  • Hydrazone Bond Formation: The aldehyde groups react with the hydrazide moiety of this compound to form a stable hydrazone bond.

G cluster_0 Step 1: Antibody Oxidation cluster_1 Step 2: Biotinylation Antibody-Glycan Antibody with Glycan (cis-diols) Aldehyde-Antibody Antibody with Aldehyde Groups Antibody-Glycan->Aldehyde-Antibody NaIO4 Biotinylated-Antibody Biotinylated Antibody (Hydrazone bond) Aldehyde-Antibody->Biotinylated-Antibody This compound This compound This compound->Biotinylated-Antibody

Caption: Chemical reaction of antibody biotinylation.

Experimental Protocols

Materials and Reagents
  • Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

  • Coupling Buffer: 100 mM Sodium Phosphate, pH 7.2-7.5

  • Quenching Solution: 1 M Glycine or Tris

  • Purification/Desalting columns (e.g., Sephadex G-25)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining biotin (B1667282) incorporation

Step 1: Oxidation of Antibody

This step generates aldehyde groups on the carbohydrate moieties of the antibody.

  • Prepare the Antibody: Dialyze the antibody against the Reaction Buffer (100 mM Sodium Acetate, pH 5.5) to remove any interfering substances. The recommended antibody concentration is 1-10 mg/mL.

  • Prepare Sodium meta-periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer. Keep the solution on ice and protected from light.

  • Oxidation Reaction: Add the cold sodium meta-periodate solution to the antibody solution at a final concentration of 10 mM. Incubate the reaction on ice for 30 minutes in the dark.

  • Remove Excess Periodate: Immediately after incubation, remove the excess sodium meta-periodate and byproducts by passing the solution through a desalting column pre-equilibrated with Coupling Buffer (100 mM Sodium Phosphate, pH 7.2-7.5).

Step 2: Biotinylation of Oxidized Antibody

This step conjugates the this compound to the generated aldehyde groups.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 50 mM.

  • Biotinylation Reaction: Add the this compound stock solution to the oxidized antibody solution. The optimal molar ratio of this compound to antibody should be determined empirically, but a starting point of a 50-fold molar excess is recommended.

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a quenching solution to a final concentration of 10-50 mM and incubating for 30 minutes at room temperature. However, purification in the next step is often sufficient.

Step 3: Purification of Biotinylated Antibody

This step removes excess, unreacted this compound.

  • Purification: Purify the biotinylated antibody from the reaction mixture using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[8][9]

  • Collect Fractions: Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm (A280).

  • Pool Fractions: Pool the fractions containing the biotinylated antibody.

  • Determine Concentration: Determine the final concentration of the biotinylated antibody using the A280 reading and the antibody's extinction coefficient.

Step 4: Quantification of Biotin Incorporation (HABA Assay)

This step determines the degree of biotinylation, expressed as the molar ratio of biotin to antibody.

  • Follow HABA Assay Kit Protocol: Use a commercially available HABA assay kit and follow the manufacturer's instructions.

  • Principle: The HABA dye binds to avidin, producing a colored complex with a specific absorbance. When the biotinylated antibody is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin present.

  • Calculation: Calculate the moles of biotin per mole of antibody using the provided formulas in the kit.

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterRecommended Condition
Antibody Concentration1-10 mg/mL
Sodium meta-periodate Concentration10 mM
Oxidation Time30 minutes
Oxidation Temperature4°C (on ice)
This compound:Antibody Molar Ratio20:1 to 100:1 (start with 50:1)
Biotinylation Reaction Time2 hours
Biotinylation Reaction TemperatureRoom Temperature
Purification MethodSize-Exclusion Chromatography (e.g., Sephadex G-25)

Table 2: Expected Degree of Biotinylation

Biotin:Antibody Molar RatioExpected Biotin Molecules per Antibody
20:12 - 5
50:15 - 10
100:110 - 15

Note: The actual degree of biotinylation can vary depending on the antibody and the number of accessible glycosylation sites. Optimization is recommended for each specific antibody.[10]

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Antibody in Amine-Free Buffer D Oxidize Antibody with NaIO4 (30 min, 4°C, dark) A->D B Prepare 20 mM NaIO4 in Reaction Buffer B->D C Prepare 50 mM this compound in DMSO F Add this compound (50-fold molar excess) C->F E Remove Excess NaIO4 (Desalting Column) D->E E->F G Incubate (2 hours, Room Temperature) F->G H Purify Biotinylated Antibody (Desalting Column) G->H I Determine Antibody Concentration (A280) H->I J Quantify Biotin Incorporation (HABA Assay) I->J K Store Biotinylated Antibody at 4°C or -20°C J->K

Caption: Workflow for antibody biotinylation.

Application Example: Signal Amplification in ELISA

Biotinylated antibodies are frequently used in Enzyme-Linked Immunosorbent Assays (ELISA) to enhance signal detection. In a typical sandwich ELISA, a capture antibody is coated onto the plate, followed by the addition of the antigen. A biotinylated detection antibody is then used to bind to the captured antigen. Finally, a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotin on the detection antibody. The enzyme then catalyzes a substrate to produce a measurable signal. This multi-layered approach significantly amplifies the signal compared to a directly conjugated enzyme-linked antibody.[2][3][4][7][11]

Signaling Pathway Example: EGFR Signaling in Western Blotting

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, survival, and differentiation.[12][13] Dysregulation of this pathway is implicated in many cancers. Biotinylated anti-EGFR antibodies can be used in Western blotting to detect the presence and levels of EGFR in cell lysates.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Western Blot Detection EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation WB_EGFR EGFR Protein on Membrane Biotin_Ab Biotinylated anti-EGFR Antibody WB_EGFR->Biotin_Ab Binding Strep_HRP Streptavidin-HRP Biotin_Ab->Strep_HRP Binding Signal Chemiluminescent Signal Strep_HRP->Signal Catalysis

Caption: EGFR signaling and Western blot detection.

References

Application Notes and Protocols for Glycoproteomics Sample Preparation using Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principles

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The comprehensive analysis of glycoproteins, or glycoproteomics, is essential for understanding complex biological processes and for the development of novel therapeutics and biomarkers. A key challenge in glycoproteomics is the selective enrichment of low-abundance glycoproteins from complex biological samples.

The Biotin-PEG4-Hydrazide method provides a robust and efficient strategy for the selective labeling and enrichment of glycoproteins.[1][2] This technique is based on two primary chemical principles:

  • Oxidation of Glycans: The cis-diol groups present in carbohydrate moieties of glycoproteins are oxidized using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄). This reaction cleaves the bond between adjacent carbons bearing hydroxyl groups, converting them into reactive aldehyde groups.[2][3] The concentration of periodate (B1199274) can be adjusted to selectively oxidize different sugar residues. For instance, a lower concentration (e.g., 1 mM) preferentially oxidizes sialic acids, while higher concentrations (e.g., 10 mM) will oxidize other sugars like galactose.[4]

  • Hydrazide-Aldehyde Ligation: this compound contains a hydrazide functional group (-NH-NH₂) that specifically reacts with the newly formed aldehyde groups on the oxidized glycans. This reaction forms a stable covalent hydrazone bond.[2][5]

The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer arm between the biotin (B1667282) and the hydrazide group offers several advantages:

  • Increased Hydrophilicity: The PEG spacer enhances the water solubility of the reagent and the resulting biotinylated glycoproteins, which helps to prevent aggregation.[2][4]

  • Reduced Steric Hindrance: The long, flexible spacer arm minimizes steric hindrance, allowing for better access of avidin (B1170675) or streptavidin to the biotin moiety during the enrichment phase.[2]

  • Minimized Non-specific Binding: The hydrophilic nature of the PEG spacer helps to reduce non-specific binding to other proteins or surfaces.[2]

Following the labeling step, the biotinylated glycoproteins can be efficiently captured and enriched using avidin or streptavidin-conjugated beads, separating them from non-glycosylated proteins. The enriched glycoproteins can then be subjected to downstream analysis by mass spectrometry (MS) for identification and quantification.[1][6]

Experimental Workflow Overview

The overall experimental workflow for glycoproteomics sample preparation using this compound is depicted below.

Glycoproteomics_Workflow Sample Glycoprotein (B1211001) Sample (e.g., cell lysate, serum) Oxidation Oxidation (Sodium Periodate) Sample->Oxidation 1. Labeling This compound Labeling Oxidation->Labeling 2. Purification1 Removal of Excess Reagents (e.g., Dialysis, Gel Filtration) Labeling->Purification1 3. Enrichment Streptavidin-Agarose Enrichment Purification1->Enrichment 4. Washing Washing Steps Enrichment->Washing 5. Elution Elution / On-bead Digestion Washing->Elution 6. MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis 7.

Caption: Workflow for this compound based glycoproteomics.

Detailed Experimental Protocol

This protocol provides a general guideline for the labeling and enrichment of glycoproteins from a protein mixture. Optimal conditions may vary depending on the specific sample and should be determined empirically.

Materials and Reagents:

  • This compound (e.g., Thermo Fisher Scientific, Product No. 21360)

  • Glycoprotein sample

  • Sodium meta-periodate (NaIO₄)

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Coupling Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Streptavidin-Agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or SDS-PAGE sample buffer)

  • Desalting columns or dialysis cassettes

  • Protease inhibitors

Procedure:

1. Oxidation of Glycoproteins

a. Prepare the glycoprotein sample at a concentration of 1-5 mg/mL in cold 100 mM Sodium Acetate, pH 5.5.[7]

b. Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5. Keep this solution on ice and protected from light.[7]

c. Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM. For selective oxidation of sialic acids, a final concentration of 1 mM periodate can be used.[4] Mix gently.

d. Incubate the reaction for 30 minutes on ice or at 4°C in the dark.[4][7]

e. Remove the excess periodate by buffer exchange into the Coupling Buffer using a desalting column or dialysis.[4]

2. This compound Labeling

a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[4] Note that this compound can be hygroscopic.[4]

b. Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 5-10 mM.[7]

c. Incubate the reaction for 2 hours at room temperature.[4][7]

d. Remove unreacted this compound by dialysis or gel filtration.[7]

3. Enrichment of Biotinylated Glycoproteins

a. Resuspend the streptavidin-agarose beads in a suitable binding buffer and wash them according to the manufacturer's instructions.

b. Add the biotinylated glycoprotein sample to the prepared streptavidin beads.

c. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

d. Pellet the beads by centrifugation and discard the supernatant.

e. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., varying salt and detergent concentrations) is recommended.

4. Elution and Downstream Processing

a. Elute the bound glycoproteins from the streptavidin beads using a harsh elution buffer such as 8 M Guanidine-HCl, pH 1.5, or by boiling in SDS-PAGE sample buffer.[8]

b. Alternatively, for mass spectrometry analysis, perform on-bead digestion. Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) with a suitable protease (e.g., trypsin) and incubate overnight. The resulting peptides can be collected from the supernatant for LC-MS/MS analysis. The specific release of formerly N-linked glycosylated peptides can be achieved using Peptide-N-Glycosidase F (PNGase F).[1]

Quantitative Data Summary

The use of hydrazide chemistry on a solid support has been shown to improve enrichment recovery and detection sensitivity in quantitative glycoproteomics studies.

ParameterSolid-Phase Hydrazide Bead MethodConventional Solution-Based MethodReference
Enrichment Recovery Improvement 10-330% improvementBaseline[9]
Quantifiable Glycosites (from 10 µg glycoprotein mixture) 42%26%[9]
Linearity Range for Quantification 2 orders of magnitudeNot specified[9]

Signaling Pathway Visualization

While this protocol focuses on a biochemical technique rather than a specific signaling pathway, the labeled glycoproteins are often components of cell surface signaling pathways. The diagram below illustrates a generic cell surface receptor signaling cascade that could be studied using this glycoproteomics approach.

Signaling_Pathway Ligand Ligand (Glycosylated) Receptor Cell Surface Receptor (Glycoprotein) Ligand->Receptor Binding & Activation Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

References

Application Notes and Protocols for Biotin-PEG4-Hydrazide Labeling of Glycoproteins via Periodate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted modification of glycoproteins is a critical technique in glycobiology, diagnostics, and therapeutic development. Periodate (B1199274) oxidation followed by hydrazide ligation provides a robust and specific method for labeling the carbohydrate moieties of glycoproteins. This approach leverages the selective oxidation of cis-diol groups within sugar residues, particularly abundant in sialic acids, by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1][2] These aldehydes serve as chemical handles for covalent conjugation with hydrazide-functionalized molecules, such as Biotin-PEG4-Hydrazide, forming a stable hydrazone bond.[1][3] A key advantage of this method is its ability to target the glycan portions of a glycoprotein (B1211001), which are often distal to the protein's active sites, thereby preserving its biological function.[1][2]

These application notes provide a detailed protocol for the periodate oxidation of glycoproteins and subsequent labeling with this compound, including key reaction parameters and visual workflows to guide researchers.

Principle of the Reaction

The process occurs in two main steps:

  • Oxidation: Sodium meta-periodate selectively cleaves the carbon-carbon bond of cis-diol groups on carbohydrate residues to create two aldehyde groups.[2] By controlling the concentration of the periodate, the oxidation can be directed primarily towards the terminal sialic acid residues.[2][4][5]

  • Ligation: The newly formed aldehydes react with the hydrazide group of this compound to form a stable hydrazone bond.[3][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) reduces steric hindrance and can decrease aggregation of the labeled glycoprotein.[7]

G cluster_oxidation Step 1: Periodate Oxidation cluster_ligation Step 2: this compound Ligation Glycoprotein Glycoprotein with cis-diol (e.g., Sialic Acid) OxidizedGlycoprotein Oxidized Glycoprotein with Aldehyde Groups Glycoprotein->OxidizedGlycoprotein Mild Oxidation NaIO4 Sodium meta-periodate (NaIO₄) NaIO4->Glycoprotein LabeledGlycoprotein Biotinylated Glycoprotein (Stable Hydrazone Bond) OxidizedGlycoprotein->LabeledGlycoprotein Hydrazone Formation BiotinHydrazide This compound BiotinHydrazide->OxidizedGlycoprotein

Caption: Chemical strategy for biotinylating glycoproteins.

Experimental Protocols

This section details two common protocols for the periodate oxidation of glycoproteins, followed by the procedure for this compound labeling.

Protocol 1: General Oxidation of Glycoproteins

This protocol is suitable for the general labeling of glycoproteins, targeting various sugar residues.

Materials:

  • Glycoprotein of interest

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 100 mM Ethylene Glycol or Glycerol

  • This compound

  • Labeling Buffer: 100 mM Sodium Phosphate, pH 7.0-7.5

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in cold Oxidation Buffer at a concentration of 1-5 mg/mL.[8]

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer.[1][9] Keep this solution on ice and protected from light.[9]

  • Oxidation Reaction:

    • Protect the reaction from light.[1]

    • Add an equal volume of the 20 mM NaIO₄ solution to the glycoprotein solution to achieve a final concentration of 10 mM.[1][6]

    • Incubate for 30 minutes on ice or at 4°C.[7][8][9]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10-15 minutes on ice.

  • Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with Labeling Buffer.[6][8]

Protocol 2: Selective Oxidation of Sialic Acids

This protocol uses a lower concentration of sodium periodate to selectively oxidize terminal sialic acid residues.[2]

Materials: Same as Protocol 1.

Procedure:

  • Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.

  • Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer.[1]

  • Oxidation Reaction:

    • Protect the reaction from light.[1]

    • Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM.[1][2] For example, add 50 µL of 20 mM NaIO₄ to 950 µL of glycoprotein solution.

    • Incubate for 30 minutes on ice.[7][10]

  • Quenching: Quench the reaction as described in Protocol 1.

  • Purification: Purify the oxidized glycoprotein as described in Protocol 1.

Protocol 3: this compound Labeling

Procedure:

  • Prepare this compound Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution of 25-50 mM.[7][8]

  • Ligation Reaction:

    • To the purified, oxidized glycoprotein in Labeling Buffer, add the this compound stock solution to achieve a final concentration of 5-10 mM.[8] A 5- to 10-fold molar excess of the hydrazide reagent over the glycoprotein is typically recommended.[9]

    • Incubate the reaction for 2 hours to overnight at room temperature.[1][6]

  • Purification of Labeled Glycoprotein: Remove unreacted this compound by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[6][8]

Data Presentation: Reaction Parameters

The efficiency of periodate oxidation and hydrazide ligation is influenced by several factors. The following table summarizes key quantitative parameters.

ParameterGeneral OxidationSelective Sialic Acid OxidationThis compound Ligation
Glycoprotein Concentration 1-10 mg/mL[2][6]1-10 mg/mL[2][6]Dependent on oxidation step
NaIO₄ Concentration 10 mM[1][6]1 mM[1][2]N/A
This compound Conc. N/AN/A5-10 mM (or 5-10 fold molar excess)[8][9]
Reaction Buffer 100 mM Sodium Acetate, pH 5.5[6][8]100 mM Sodium Acetate, pH 5.5[6][8]100 mM Sodium Phosphate, pH 7.0-7.5[8]
Reaction Temperature 0-4°C (on ice)[7][8][9]0-4°C (on ice)[7][10]Room Temperature
Incubation Time 30 minutes[7][8][9]30 minutes[1][10]2 hours to overnight[1][6]
Quenching Agent 10-20 mM Ethylene Glycol/Glycerol10-20 mM Ethylene Glycol/GlycerolN/A

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification1 Purification Step 1 cluster_ligation Ligation cluster_purification2 Purification Step 2 A Prepare Glycoprotein in Oxidation Buffer (pH 5.5) C Mix Glycoprotein and NaIO₄ (Protect from light) A->C B Prepare fresh NaIO₄ Solution B->C D Incubate on ice (30 minutes) C->D E Quench reaction with Ethylene Glycol D->E F Desalting column to remove excess periodate and buffer exchange to pH 7.0-7.5 E->F G Add this compound F->G H Incubate at Room Temperature (2 hours - overnight) G->H I Desalting column or dialysis to remove unreacted This compound H->I J Biotinylated Glycoprotein (Ready for use) I->J

Caption: Workflow for glycoprotein biotinylation.

Analysis of Biotinylation

After the labeling and purification steps, it is crucial to quantify the degree of biotinylation. Several methods can be employed:

  • HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This is a colorimetric method for the quantification of biotin (B1667282).

  • Mass Spectrometry: Can be used to determine the number of biotin molecules incorporated per glycoprotein molecule.[11]

  • Western Blotting: The biotinylated glycoprotein can be detected using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[11]

  • ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA-based format can be developed to quantify the biotinylated protein.[11]

Conclusion

The periodate oxidation-hydrazide ligation chemistry is a versatile and efficient method for the site-specific modification of glycoproteins. By carefully controlling the reaction conditions, researchers can achieve selective labeling of carbohydrate moieties while preserving the integrity and function of the protein. The protocols and data presented here provide a comprehensive guide for the successful application of this technique in various research and development settings.

References

Biotin-PEG4-Hydrazide reaction conditions for optimal labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a versatile, carbonyl-reactive biotinylation reagent widely employed for the stable and efficient labeling of biomolecules. Its primary application lies in the biotinylation of glycoproteins, antibodies, and other molecules containing or engineered to contain aldehyde or ketone functionalities. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm enhances water solubility and reduces steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin for subsequent detection or purification.[1][2]

This document provides detailed protocols and optimized reaction conditions for achieving high-efficiency labeling using this compound, with a focus on glycoprotein (B1211001) biotinylation.

Reaction Principle

The labeling strategy involves a two-step process:

  • Generation of Aldehyde Groups: For glycoproteins, the cis-diol groups of sialic acid or other sugar residues are oxidized using a mild oxidizing agent, typically sodium periodate (B1199274) (NaIO₄), to generate reactive aldehyde groups.[3]

  • Hydrazone Bond Formation: The hydrazide moiety of this compound reacts with the newly formed aldehyde groups to form a stable hydrazone bond. This reaction is most efficient in a slightly acidic to neutral pH range and can be significantly accelerated by the use of a catalyst such as aniline (B41778).[1][4]

Key Reaction Parameters and Optimization

Achieving optimal labeling efficiency requires careful consideration of several reaction parameters. The following tables summarize the key conditions and their impact on the biotinylation reaction.

Table 1: Effect of pH on Hydrazone Formation
pH RangeEfficiencyRemarks
4.5 - 5.5OptimalFavors the formation of the reactive protonated hydrazide.[4]
5.5 - 7.0HighA good compromise between reaction rate and protein stability.[1]
> 7.0DecreasedThe concentration of the protonated hydrazide, the reactive species, is reduced.
Table 2: Influence of Catalyst (Aniline) on Reaction Rate
Aniline ConcentrationRate EnhancementRemarks
No CatalystBaselineThe reaction proceeds, but at a significantly slower rate.[5]
10 mM>70-fold increaseDramatically accelerates the formation of the hydrazone bond.[5]
>10 mMFurther increase possibleHigher concentrations can lead to further rate enhancements, but potential effects on protein stability should be considered.[6]
Table 3: Recommended Reagent Concentrations and Ratios
ReagentRecommended Concentration/RatioRemarks
Sodium Periodate (for oxidation)1-10 mM1 mM is often sufficient for selective oxidation of sialic acids. Higher concentrations can oxidize other sugar residues.[3]
This compound2-5 mM (or 10-50 fold molar excess over the biomolecule)A molar excess ensures the reaction proceeds to completion. The optimal ratio should be determined empirically.[3]
Protein/Glycoprotein1-5 mg/mLThe concentration should be high enough to facilitate the reaction but low enough to prevent aggregation.
Table 4: Reaction Time and Temperature
ParameterRecommended ConditionRemarks
Oxidation Step
Temperature4°C (on ice)Minimizes potential side reactions and protein degradation.
Time15-30 minutesSufficient for the generation of aldehyde groups.
Labeling Step
TemperatureRoom Temperature (20-25°C)Provides a good balance between reaction rate and protein stability.
Time1-2 hoursGenerally sufficient for high labeling efficiency, especially in the presence of a catalyst. Overnight incubation at 4°C is also an option.[7]

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins (e.g., Antibodies)

This protocol describes the biotinylation of a glycoprotein via oxidation of its carbohydrate moieties.

Materials:

  • Glycoprotein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Aniline

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Desalting columns or dialysis cassettes

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10-20 mM solution of NaIO₄ in the Reaction Buffer immediately before use. Protect the solution from light.

    • Dissolve this compound in anhydrous DMSO to a concentration of 50 mM.

    • Prepare a 100 mM solution of aniline in the Reaction Buffer.

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Cool the glycoprotein solution on ice.

    • Add the cold NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

    • Quench the oxidation reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate on ice for 5-10 minutes.

    • Remove the excess periodate and quenching reagent by passing the solution through a desalting column or by dialysis against the Reaction Buffer.

  • Biotinylation Reaction:

    • To the oxidized glycoprotein solution, add the this compound solution to a final concentration of 2-5 mM.

    • Add the aniline solution to a final concentration of 10 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification of Biotinylated Glycoprotein:

    • Remove the excess, unreacted this compound and aniline by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

  • Quantification of Biotin Incorporation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other commercially available biotin quantification kits.[2]

Visualizing the Workflow and Reaction

experimental_workflow cluster_oxidation Oxidation Step cluster_labeling Labeling Step cluster_purification Purification glycoprotein Glycoprotein oxidized_glycoprotein Oxidized Glycoprotein (with Aldehydes) glycoprotein->oxidized_glycoprotein pH 5.5, 4°C, 15-30 min periodate Sodium Periodate (NaIO4) periodate->oxidized_glycoprotein biotinylated_glycoprotein Biotinylated Glycoprotein oxidized_glycoprotein->biotinylated_glycoprotein pH 5.5, RT, 1-2 hours biotin_reagent This compound biotin_reagent->biotinylated_glycoprotein aniline Aniline (Catalyst) aniline->biotinylated_glycoprotein purification Desalting / Dialysis biotinylated_glycoprotein->purification final_product Purified Biotinylated Glycoprotein purification->final_product

Caption: Experimental workflow for glycoprotein biotinylation.

reaction_mechanism cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydrazone Formation sugar cis-Diol on Sugar Residue aldehyde Aldehyde Groups sugar->aldehyde NaIO4 hydrazone Stable Hydrazone Bond aldehyde->hydrazone biotin_hydrazide This compound biotin_hydrazide->hydrazone Aniline (catalyst) pH 5.5 - 7.0

Caption: Reaction mechanism of this compound labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient oxidation.Ensure the NaIO₄ solution is freshly prepared and protected from light. Optimize NaIO₄ concentration and incubation time.
Suboptimal pH for hydrazone formation.Verify the pH of the reaction buffer is between 5.5 and 7.0.
Absence or insufficient catalyst.Add 10 mM aniline to the labeling reaction.
Inactive this compound.Ensure the reagent has been stored properly at -20°C and protected from moisture.
Protein Aggregation/Precipitation High protein concentration.Reduce the protein concentration during the labeling reaction.
Inappropriate buffer conditions.Ensure the buffer composition is suitable for the protein's stability.
The hydrophilic PEG4 spacer in this compound helps to reduce aggregation compared to more hydrophobic linkers.[3]

Storage and Stability

This compound is typically a solid and should be stored at -20°C, desiccated, and protected from light.[1] When preparing stock solutions in an organic solvent like DMSO, it is recommended to use anhydrous solvent to prevent hydrolysis of the hydrazide group. Aliquot and store stock solutions at -20°C.

References

Application Notes and Protocols: Biotin-PEG4-Hydrazide in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a versatile reagent for the biotinylation of molecules containing accessible carbohydrate moieties or carboxyl groups. Its application in Enzyme-Linked Immunosorbent Assay (ELISA) offers significant advantages, particularly for the site-specific labeling of glycoproteins such as antibodies. This targeted biotinylation preserves the antigen-binding sites, leading to enhanced assay performance. The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer arm reduces aggregation, improves solubility of the labeled protein, and minimizes steric hindrance, thereby ensuring efficient binding of streptavidin conjugates for signal amplification.[1]

Principle of Application

The primary application of this compound in the context of ELISA involves the covalent labeling of antibodies or other glycoproteins. The hydrazide functional group reacts specifically with aldehyde groups. In glycoproteins, these aldehydes can be generated by the mild oxidation of cis-diol groups within the carbohydrate chains, which are predominantly located on the Fc region of antibodies. This site-specific labeling ensures that the antigen-binding Fab regions remain unmodified and fully functional.[2] The subsequent use of these biotinylated antibodies in an ELISA format, coupled with streptavidin-enzyme conjugates, allows for highly sensitive detection and quantification of target antigens.

An alternative, though less common, application involves the labeling of carboxyl groups on a protein using a carbodiimide-mediated reaction (e.g., with EDC).[1] This approach, however, results in random labeling on aspartic and glutamic acid residues.

Advantages of this compound in ELISA

  • Site-Specific Labeling: When targeting glycoproteins, biotinylation occurs on the carbohydrate moieties, preserving the integrity of antigen-binding sites and maximizing the biological activity of the antibody.[2]

  • Enhanced Sensitivity: The strong and specific interaction between biotin (B1667282) and streptavidin allows for significant signal amplification, leading to higher sensitivity in ELISA.

  • Reduced Steric Hindrance: The PEG4 spacer arm provides a flexible linker that facilitates the binding of bulky streptavidin-enzyme conjugates to the biotinylated protein.[1]

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG spacer helps to prevent the aggregation of labeled antibodies in solution.[3]

  • Lower Background: The specificity of the hydrazide-aldehyde reaction and the properties of the PEG linker can contribute to reduced non-specific binding in the assay, resulting in a better signal-to-noise ratio.[1]

Quantitative Data Presentation

The site-specific biotinylation of antibodies using methods analogous to this compound labeling of carbohydrate moieties has been shown to significantly improve immunoassay performance compared to random biotinylation methods like those using NHS esters.

ParameterSite-Specific Biotinylation (via Fc region)Random Biotinylation (via Lysine residues)Fold Improvement
Antigen Binding Capacity HigherLower~3-fold
Assay Sensitivity HigherLower~3-fold
Limit of Detection (LOD) LowerHigher~3-fold

Table 1: Comparison of Immunoassay Performance for Site-Specifically vs. Randomly Biotinylated Antibodies. Data is based on a study comparing an enzyme-mediated site-specific biotinylation on the Fc region with a random NHS-ester based biotinylation of an anti-HRP antibody in an ELISA format.[1]

ReagentBiotin Molecules per Protein
This compound ~1.5
Extended Chain Biotin Hydrazide ~1.2
Biotin Hydrazide (standard) ~0.8

Table 2: Labeling Efficiency of Different Biotin Hydrazide Reagents on Acrolein-Modified Human Serum Albumin. This data indicates the relative efficiency of different hydrazide linkers in labeling available carbonyl groups on a model protein.

Experimental Protocols

Protocol 1: Site-Specific Biotinylation of Glycoproteins (e.g., Antibodies)

This protocol describes the generation of aldehyde groups on the carbohydrate chains of an antibody and their subsequent labeling with this compound.

Materials:

  • Glycoprotein (B1211001) (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Preparation of Glycoprotein:

    • Dissolve the glycoprotein to be labeled in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • If the initial buffer contains amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.

  • Oxidation of Carbohydrates:

    • Prepare a fresh solution of 20 mM Sodium meta-periodate in Coupling Buffer.

    • Add the periodate (B1199274) solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Removal of Excess Periodate:

    • Immediately remove the excess periodate and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer.

  • Biotinylation Reaction:

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 20- to 50-fold molar excess of the this compound solution to the oxidized glycoprotein solution.

    • Incubate for 2 hours at room temperature.

  • Quenching of the Reaction (Optional but Recommended):

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Biotinylated Glycoprotein:

    • Remove excess, non-reacted this compound by dialysis against PBS or by using a desalting column.

  • Storage:

    • Store the purified biotinylated glycoprotein at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) is recommended for frozen storage.

Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody

This protocol outlines the use of a this compound labeled antibody in a sandwich ELISA format.

Materials:

  • Capture Antibody (unlabeled)

  • Biotinylated Detection Antibody (prepared as in Protocol 1)

  • Antigen Standard and Samples

  • Streptavidin-HRP (or other streptavidin-enzyme conjugate)

  • ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA or other suitable blocking agent)

  • Diluent Buffer (e.g., Blocking Buffer)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the antigen standard in Diluent Buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to an optimized concentration (typically 0.1-1 µg/mL) in Diluent Buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.[4]

  • Streptavidin-Enzyme Conjugate Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Diluent Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.[5]

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the antigen standards.

    • Determine the concentrations of the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

G cluster_oxidation Oxidation cluster_biotinylation Biotinylation Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein NaIO₄ Biotinylated_Glycoprotein Biotinylated Glycoprotein Oxidized_Glycoprotein->Biotinylated_Glycoprotein Biotin_PEG4_Hydrazide This compound Biotin_PEG4_Hydrazide->Biotinylated_Glycoprotein

Caption: Workflow for Site-Specific Biotinylation of Glycoproteins.

G cluster_coating Coating & Blocking cluster_binding Antigen & Antibody Binding cluster_detection Detection plate1 1. Plate Coated with Capture Antibody plate2 2. Plate Blocked plate1->plate2 Add Blocking Buffer plate3 3. Antigen Captured plate2->plate3 Add Antigen plate4 4. Biotinylated Detection Antibody Binds Antigen plate3->plate4 Add Biotinylated Detection Antibody plate5 5. Streptavidin-HRP Binds Biotin plate4->plate5 Add Streptavidin-HRP plate6 6. Substrate Added & Color Develops plate5->plate6 Add Substrate

Caption: Sandwich ELISA Workflow using a Biotinylated Detection Antibody.

References

Application Notes: Biotin-PEG4-Hydrazide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a versatile, carbonyl-reactive biotinylation reagent crucial in the development of targeted drug delivery systems.[1][2][3] Its unique structure, featuring a biotin (B1667282) moiety for targeting, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group, enables the covalent conjugation of biotin to a variety of drug carriers and therapeutic molecules. This reagent is particularly effective for labeling glycoproteins and other carbohydrate-containing molecules after oxidation of their sugar moieties to aldehydes.[2][3] The PEG spacer enhances water solubility, minimizes non-specific binding, and provides a flexible arm for optimal interaction between biotin and its receptor.[1]

Biotin receptors are overexpressed on the surface of various cancer cells, making biotin an excellent targeting ligand for delivering therapeutic agents specifically to tumor sites.[4][5] This targeted approach can enhance drug efficacy while reducing off-target toxicity.[4] this compound facilitates the development of such systems by enabling the stable attachment of biotin to drug carriers like nanoparticles, liposomes, or therapeutic proteins.

Chemical Properties and Data

This compound is a white to off-white solid or viscous liquid with good water solubility, a key advantage for bioconjugation reactions in aqueous buffers.[1][6]

PropertyValueReference
Chemical Formula C21H39N5O7S[6]
Molecular Weight 505.63 g/mol [6]
CAS Number 756525-97-0[6]
Purity >90% - 98%[2]
Form Solid or viscous liquid[6]
Solubility DMSO, Water[1][6]
Storage Temperature -20°C[6]

Key Applications in Targeted Drug Delivery

  • Biotinylation of Glycoproteins and Antibodies: The hydrazide group reacts with aldehyde groups introduced into the carbohydrate moieties of glycoproteins and antibodies through mild oxidation, forming a stable hydrazone bond.[1][2] This is a common strategy for targeting antibodies to cancer cells.

  • Surface Modification of Nanoparticles and Liposomes: this compound can be used to functionalize the surface of drug-loaded nanoparticles or liposomes, enabling them to target cells overexpressing the biotin receptor.

  • Development of PROTACs: This reagent can be used as a biotin-labeled, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

  • Cell Surface Labeling: It is employed in labeling glycoproteins on cell surfaces for studying cellular processes and for affinity purification of molecules.[1]

Experimental Protocols

Protocol 1: Biotinylation of a Glycoprotein (B1211001) via Periodate (B1199274) Oxidation

This protocol describes the biotinylation of a glycoprotein by first oxidizing its sialic acid residues to create aldehyde groups, followed by reaction with this compound.

Materials:

  • Glycoprotein (e.g., an antibody)

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Coupling Buffer: 100 mM Sodium Acetate, pH 5.5

  • Reaction Buffer: 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5

  • Desalting column (e.g., Sephadex G-25)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in cold Coupling Buffer at a concentration of 1-5 mg/mL.[7]

    • Prepare a fresh 20 mM solution of sodium meta-periodate in the same cold buffer.[7]

    • Mix equal volumes of the glycoprotein and periodate solutions.[7]

    • Incubate the reaction on ice for 30 minutes, protected from light.[7][8]

    • To oxidize only sialic acid groups, a lower final concentration of periodate (e.g., 1 mM) can be used.[8]

  • Removal of Excess Periodate:

    • Equilibrate a desalting column with Reaction Buffer.

    • Apply the reaction mixture to the desalting column to remove excess periodate and exchange the buffer.[7][8] Collect the protein-containing fractions.

  • Biotinylation Reaction:

    • Prepare a 25-50 mM stock solution of this compound in anhydrous DMSO.[7][8]

    • Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[7]

    • For catalysis, aniline can be added to a final concentration of 10-100 mM.[1][9]

    • Incubate the reaction for 2 hours at room temperature.[7]

  • Purification of the Biotinylated Glycoprotein:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[7]

Protocol 2: Biotinylation of a Carboxyl-Containing Molecule using EDC Chemistry

This protocol outlines the conjugation of this compound to a molecule containing carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.[1]

Materials:

  • Carboxyl-containing molecule (e.g., a protein or nanoparticle)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: MES Buffer, pH 4.5-5.0 (amine and carboxyl-free)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxyl-containing molecule in the Reaction Buffer at a concentration of 5-10 mg/mL.[8][10]

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[10]

    • Immediately before use, prepare a 500 mM solution of EDC in the Reaction Buffer.[10]

  • Biotinylation Reaction:

    • Add the this compound stock solution to the molecule solution to a final concentration of approximately 1.25 mM.[10]

    • Add the freshly prepared EDC solution to the mixture to a final concentration of about 5-6.5 mM.[8][10]

    • Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[8][10]

  • Purification of the Biotinylated Molecule:

    • If a precipitate forms, centrifuge the reaction mixture to remove it.[8][10]

    • Remove unreacted reagents and byproducts by desalting or dialysis against a suitable storage buffer.[10]

Visualization of Key Processes

cluster_0 Components cluster_1 Structure of this compound Biotin Biotin (Targeting Moiety) PEG4 PEG4 Spacer (Hydrophilic Linker) Hydrazide Hydrazide Group (Reactive Moiety) Structure Biotin — PEG4 — Hydrazide

Caption: Chemical structure of this compound.

cluster_workflow Experimental Workflow: Glycoprotein Biotinylation start Glycoprotein (with carbohydrate chains) oxidation Periodate Oxidation (NaIO4, pH 5.5) start->oxidation oxidized_gp Oxidized Glycoprotein (with aldehyde groups) oxidation->oxidized_gp reaction Reaction with This compound oxidized_gp->reaction biotinylated_gp Biotinylated Glycoprotein (Hydrazone bond) reaction->biotinylated_gp purification Purification (Desalting/Dialysis) biotinylated_gp->purification final_product Purified Biotinylated Glycoprotein Conjugate purification->final_product cluster_pathway Biotin Receptor-Mediated Endocytosis extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space biotin_conjugate Biotin-Drug Conjugate binding Binding biotin_conjugate->binding biotin_receptor Biotin Receptor biotin_receptor->binding invagination Membrane Invagination (Clathrin/Caveolae-dependent) binding->invagination endosome Endosome invagination->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Troubleshooting & Optimization

Troubleshooting low biotinylation efficiency with Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low biotinylation efficiency with Biotin-PEG4-Hydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing very low or no biotin (B1667282) incorporation onto my glycoprotein (B1211001). What are the potential causes?

A1: Low biotinylation of glycoproteins can stem from several factors. Here is a troubleshooting guide to address this issue:

  • Inefficient Oxidation: The generation of aldehyde groups on the carbohydrate moieties of your glycoprotein is a critical first step.

    • Verify Periodate (B1199274) Activity: Ensure your sodium periodate solution is fresh, as it can lose activity over time. Prepare it immediately before use.[1][2]

    • Optimize Periodate Concentration: For general glycoprotein labeling, a final concentration of 10 mM sodium periodate is often used. However, if you are targeting only sialic acid residues, a lower concentration of 1 mM is recommended.[3] The optimal concentration may need to be determined empirically for your specific protein.

    • Check Reaction Conditions: The oxidation reaction is most efficient in acidic conditions, typically 0.1 M sodium acetate (B1210297) at pH 5.5, and should be carried out on ice for about 30 minutes, protected from light.[1][2][3]

  • Suboptimal Biotinylation Reaction Conditions: The reaction between the hydrazide group of the biotin reagent and the newly formed aldehydes is pH-sensitive.

    • Incorrect pH: The optimal pH for the hydrazone bond formation is between 5 and 7.[4][5] If the pH is too low or too high, the reaction efficiency will decrease.

    • Presence of Interfering Substances: Ensure that the buffer used for the biotinylation reaction is free of primary amines (e.g., Tris) or other nucleophiles that can compete with the hydrazide group.[3][6]

    • Insufficient Incubation Time: While the reaction can proceed for 2 hours, extending the incubation time overnight at room temperature may improve efficiency.[3][7]

  • Issues with the this compound Reagent:

    • Improper Storage: this compound is hygroscopic and should be stored at -20°C.[4][8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent.

    • Reagent Degradation: If the reagent is old or has been handled improperly, it may have lost activity.

Q2: My protein is precipitating out of solution during the biotinylation reaction when using EDC chemistry. How can I prevent this?

A2: Protein precipitation during EDC-mediated biotinylation of carboxyl groups is a common issue caused by protein polymerization.[6][7] Here’s how to address it:

  • Molar Excess of this compound: The EDC activates carboxyl groups, which can then react with primary amines on adjacent protein molecules, leading to crosslinking and precipitation. To minimize this, use a large molar excess of this compound to outcompete the protein's primary amines for the activated carboxyls.[6][7]

  • Block Primary Amines: Before starting the EDC reaction, you can block the primary amines on your protein using a reagent like Sulfo-NHS-Acetate.[7] This will prevent them from participating in the crosslinking reaction.

  • Optimize EDC Concentration: Using too high a concentration of EDC can lead to excessive crosslinking. Try reducing the amount of EDC used in the reaction.

  • Solubility of Biotinylated Protein: The PEG4 linker in this compound is designed to increase the water solubility of the biotinylated molecule and reduce aggregation compared to reagents with hydrocarbon linkers.[3][4] However, if your protein is prone to aggregation, consider performing the reaction at a lower protein concentration.

Q3: How can I improve the efficiency of the hydrazone bond formation?

A3: To enhance the rate and efficiency of the reaction between the aldehyde on your glycoprotein and the hydrazide of the biotin reagent, you can use a catalyst.

  • Aniline as a Catalyst: Aniline can be added to the reaction buffer to catalyze the formation of the hydrazone bond, significantly increasing the reaction speed and yield.[4][5][9] This can reduce the required reaction time from overnight to just a few hours.[9]

Q4: What is the best way to remove unreacted this compound after the labeling reaction?

A4: It is crucial to remove excess biotin reagent to avoid high background in downstream applications. The most effective methods are:

  • Desalting Columns: Gel filtration using a desalting column is a quick and efficient way to separate the labeled protein from smaller molecules like unreacted biotin and byproducts.[3][7]

  • Dialysis: Dialysis is also a suitable method, especially for larger sample volumes.[3][7] Ensure you use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) and perform several buffer changes to ensure complete removal of the free biotin.

Quantitative Data Summary

ParameterRecommended Range/ValueTarget Functional GroupNotes
Oxidation pH 5.5Glycoprotein (cis-diols)Use 0.1 M Sodium Acetate buffer.[1][2]
Sodium Periodate Conc. 1-10 mMGlycoprotein (cis-diols)Use 1 mM for sialic acids, 10 mM for other sugars.[3]
Oxidation Time 30 minutesGlycoprotein (cis-diols)Perform on ice and protect from light.[1][3]
Biotinylation pH (Hydrazone) 5.0 - 7.0AldehydesReaction efficiency is pH-dependent.[4][5]
Biotinylation pH (EDC) 4.7 - 7.4Carboxylic AcidsMES buffer is recommended; avoid amine and carboxyl-containing buffers.[3][7]
Molar Excess of Biotin Optimization RequiredAldehydes, Carboxylic AcidsThe optimal ratio depends on the protein and application.[3]
Reaction Time 2 hours to overnightAldehydes, Carboxylic AcidsCan be optimized; catalysis can shorten time.[3][7]

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins via Aldehyde Groups

This protocol describes the biotinylation of a glycoprotein by first oxidizing its carbohydrate side chains to create aldehyde groups, followed by reaction with this compound.

Materials:

  • Glycoprotein (1-5 mg/mL)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Sodium meta-Periodate (20 mM in Sodium Acetate Buffer, freshly prepared)

  • This compound

  • Anhydrous DMSO

  • Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 6.0-7.0)

  • Desalting Column

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in cold 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[1]

  • Oxidation: Add an equal volume of cold, freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution. Incubate on ice for 30 minutes, protected from light.[1][3]

  • Removal of Periodate: Immediately after incubation, remove the excess periodate by passing the solution through a desalting column equilibrated with the coupling buffer.

  • Biotinylation Reagent Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[3]

  • Biotinylation Reaction: Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature. For potentially higher efficiency, the incubation can be extended overnight.

  • Purification: Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Biotinylation of Carboxylic Acid Groups using EDC

This protocol details the biotinylation of a protein's aspartic and glutamic acid residues using EDC chemistry.

Materials:

  • Protein (5-10 mg/mL)

  • MES Buffer (0.1 M, pH 4.7-5.5)

  • This compound

  • Anhydrous DMSO

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Desalting Column or Dialysis Cassette

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M MES buffer (pH 4.7-5.5) to a final concentration of 5-10 mg/mL.[7]

  • Biotinylation Reagent Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[7]

  • EDC Preparation: Immediately before use, prepare a 500 mM stock solution of EDC in MES buffer.[7]

  • Biotinylation Reaction: a. Add the this compound stock solution to the protein solution to a final concentration of approximately 1.25 mM.[7] b. Immediately add the EDC stock solution to the protein/biotin mixture to a final concentration of approximately 5 mM.[7]

  • Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature.[7]

  • Clarification: If a precipitate has formed, centrifuge the solution to pellet the aggregated protein.

  • Purification: Remove unreacted reagents and byproducts using a desalting column or by dialysis.

Visualizations

experimental_workflow_glycoprotein cluster_oxidation Step 1: Oxidation cluster_purification1 Step 2: Purification cluster_biotinylation Step 3: Biotinylation cluster_purification2 Step 4: Final Purification Glycoprotein Glycoprotein in Acetate Buffer (pH 5.5) Periodate Add Sodium meta-Periodate Oxidized_GP Oxidized Glycoprotein (Aldehyde Formation) Desalting1 Desalting Column (Remove Periodate) Oxidized_GP->Desalting1 Biotin_Hydrazide Add this compound Desalting1->Biotin_Hydrazide Incubation Incubate (2h - Overnight) Biotinylated_GP Biotinylated Glycoprotein Desalting2 Desalting Column (Remove Excess Biotin) Biotinylated_GP->Desalting2 Final_Product Pure Biotinylated Glycoprotein

Caption: Workflow for glycoprotein biotinylation.

troubleshooting_flowchart cluster_glycoprotein Glycoprotein Pathway cluster_edc EDC Pathway decision decision issue issue solution solution start Start Troubleshooting low_signal Low Biotinylation Signal? start->low_signal oxidation_check Oxidation Step Issue? low_signal->oxidation_check Yes precipitation Protein Precipitation? low_signal->precipitation If using EDC reaction_check Biotinylation Reaction Issue? oxidation_check->reaction_check No sol_periodate Use fresh Sodium Periodate oxidation_check->sol_periodate Yes sol_ph_oxidation Check buffer pH is 5.5 oxidation_check->sol_ph_oxidation Yes sol_conc Optimize Periodate concentration oxidation_check->sol_conc Yes sol_ph_reaction Verify reaction pH (5-7) reaction_check->sol_ph_reaction Yes sol_buffer Use amine-free buffer reaction_check->sol_buffer Yes sol_catalyst Add Aniline catalyst reaction_check->sol_catalyst Yes sol_time Increase incubation time reaction_check->sol_time Yes end Re-evaluate Results reaction_check->end No sol_periodate->end sol_ph_oxidation->end sol_conc->end sol_ph_reaction->end sol_buffer->end sol_catalyst->end sol_time->end sol_molar_excess Increase molar excess of Biotin-Hydrazide precipitation->sol_molar_excess Yes sol_block_amines Block primary amines before reaction precipitation->sol_block_amines Yes sol_edc_conc Reduce EDC concentration precipitation->sol_edc_conc Yes precipitation->end No sol_molar_excess->end sol_block_amines->end sol_edc_conc->end

Caption: Troubleshooting decision tree.

reaction_pathway cluster_glycoprotein_reaction Glycoprotein Biotinylation cluster_edc_reaction Carboxylic Acid Biotinylation Glycoprotein Glycoprotein (with cis-diols) Oxidized_GP Oxidized Glycoprotein (Aldehyde) Glycoprotein->Oxidized_GP NaIO4 Biotinylated_GP Biotinylated Glycoprotein (Hydrazone bond) Oxidized_GP->Biotinylated_GP Biotin_Hydrazide This compound Biotin_Hydrazide->Biotinylated_GP Protein_COOH Protein (with -COOH) Activated_COOH Activated Carboxyl Protein_COOH->Activated_COOH EDC Biotinylated_Protein Biotinylated Protein (Amide bond) Activated_COOH->Biotinylated_Protein Biotin_Hydrazide2 This compound Biotin_Hydrazide2->Biotinylated_Protein

Caption: Biotinylation reaction pathways.

References

Technical Support Center: Optimizing Biotin-PEG4-Hydrazide to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the conjugation of Biotin-PEG4-Hydrazide to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting molar ratio of this compound to protein?

There is no single ideal ratio, as the optimal value is highly dependent on the specific protein and the downstream application.[1] It is crucial to determine the best ratio empirically.[1][2] For initial experiments, a common starting point is to test a range of molar excess ratios, such as 10:1, 20:1, and 40:1 (this compound : Protein).[2]

Q2: How does protein concentration affect the required molar ratio?

Labeling reactions with dilute protein solutions (e.g., < 1 mg/mL) generally require a greater molar excess of the biotin (B1667282) reagent to achieve the same degree of labeling as more concentrated protein solutions.[2][3]

Q3: What are the optimal pH and buffer conditions for the reaction?

The optimal conditions depend on the target functional group on the protein:

  • For Glycoproteins (targeting aldehydes): The initial oxidation of carbohydrate groups with sodium meta-periodate is most efficient in acidic conditions, typically 0.1 M sodium acetate (B1210297) at pH 5.5.[1][4][5] The subsequent hydrazide coupling reaction to the newly formed aldehydes occurs efficiently at a pH between 5.0 and 7.0.[6]

  • For Carboxyl Groups (targeting aspartic/glutamic acids): This reaction requires a carbodiimide, like EDC, and is generally performed in an acidic, amine-free buffer such as MES at pH 4.5-5.5.[1][4][7] Buffers containing primary amines (Tris, glycine) or carboxyls (acetate, citrate) must be avoided as they will quench the reaction.[1][4]

Q4: Why am I seeing low or no biotinylation of my protein?

Several factors can lead to poor labeling efficiency:

  • Inefficient Oxidation: If targeting glycoproteins, the oxidation step may be incomplete. Ensure the sodium periodate (B1199274) is fresh and the reaction is carried out under the correct pH and temperature conditions.[8]

  • Inactive Reagent: this compound is hygroscopic and can lose activity if improperly stored.[1][6] Always allow the reagent to come to room temperature before opening and prepare stock solutions fresh.

  • Quenching Buffer Components: The presence of primary amines (e.g., Tris) in the coupling buffer will compete with the desired reaction.[4]

  • Insufficient Glycosylation: The target protein, especially some monoclonal antibodies, may not have sufficient accessible carbohydrate moieties for labeling.[1]

Q5: My protein is precipitating after the labeling reaction. What's the cause?

Protein precipitation or aggregation is often a sign of over-biotinylation.[9] Using a very high molar excess of the biotin reagent can lead to the attachment of too many biotin molecules, altering the protein's solubility. The PEG4 spacer in this compound is designed to increase water solubility and reduce this issue compared to more hydrophobic linkers.[1][6] To resolve this, reduce the molar ratio of biotin reagent to protein in subsequent experiments.

Q6: How can I confirm the degree of biotinylation (DoB)?

Several methods are available to quantify the number of biotin molecules per protein molecule:

  • HABA Assay: A common and simple colorimetric method where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[10][11][12]

  • Fluorescence-Based Assays: These methods rely on the change in fluorescence of a labeled avidin (B1170675) or streptavidin upon binding to the biotinylated protein.[10][11]

  • Mass Spectrometry: Provides a highly accurate determination of biotin incorporation and can identify specific sites of modification.[13][14]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Low Labeling Inefficient oxidation of glycoprotein (B1211001) carbohydrates.Verify the concentration and freshness of the sodium periodate solution. Optimize oxidation time and temperature (e.g., 30 min at 4°C).[1][8]
Inactive this compound reagent.Use a fresh vial of the reagent. Prepare stock solutions in anhydrous DMSO immediately before use and discard unused portions.[1]
Interfering substances in the reaction buffer.Ensure buffers are free of primary amines (Tris, glycine) or other nucleophiles (azide).[2][4] Perform buffer exchange before the coupling step.
Insufficient glycosylation on the target protein.Confirm that your protein (especially monoclonal antibodies) is glycosylated. Consider an alternative labeling strategy, such as targeting carboxyl groups via EDC chemistry.[1][15]
Protein Aggregation / Precipitation Over-biotinylation (molar ratio is too high).Perform a titration experiment using a lower range of molar ratios (e.g., 2:1, 5:1, 10:1) to find the highest ratio that maintains protein solubility.[9]
Hydrophobic interactions.While this compound is designed to be hydrophilic, ensure the final storage buffer is optimal for the labeled protein.[6]
Loss of Protein Activity Biotinylation at or near a functional site.Confirm that the labeling strategy is appropriate. Glycoprotein labeling is often preferred for antibodies as it targets the Fc region, preserving the antigen-binding sites.[1][15]
Denaturation during the labeling process.Ensure pH, temperature, and buffer conditions are maintained within the protein's stability range throughout the procedure.
Inconsistent Results Variability in reagent preparation or reaction conditions.Prepare fresh reagents for each experiment. Carefully control reaction times, temperatures, and pH.
Inaccurate protein concentration measurement.Use a reliable method (e.g., BCA assay) to determine the initial protein concentration before calculating molar ratios.

Experimental Protocols

Protocol 1: Determining the Optimal Molar Ratio

This protocol describes a small-scale experiment to identify the best this compound to protein molar ratio. This should be performed for each new protein.

  • Prepare the Protein: If targeting glycans, dissolve the glycoprotein at 2-5 mg/mL in 0.1 M Sodium Acetate, pH 5.5.[5]

  • Oxidize Glycans: Add fresh sodium meta-periodate to a final concentration of 10 mM. Incubate on ice for 30 minutes, protected from light.[1][5]

  • Remove Oxidant: Immediately remove excess periodate by buffer exchanging the protein into a coupling buffer (e.g., PBS, pH 6.5-7.0) using a desalting column.

  • Set Up Trial Reactions: Aliquot the oxidized protein into four separate reaction tubes.

  • Prepare Biotin Stock: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[1]

  • Add Biotin Reagent: Add the appropriate volume of the biotin stock solution to each tube to achieve the desired molar excess (e.g., 5:1, 10:1, 20:1, 40:1). Include a "protein only" control.

  • Incubate: React for 2 hours at room temperature.[1][2]

  • Purify: Remove excess, unreacted biotin reagent from each sample using a desalting column or dialysis.

  • Analyze:

    • Quantify the degree of biotinylation (DoB) for each sample using a method like the HABA assay.

    • Assess the functional activity of the protein from each reaction using a relevant downstream assay.

    • Check for signs of precipitation or aggregation.

  • Select Ratio: Choose the molar ratio that provides sufficient biotinylation for the application without compromising protein activity or solubility.

Protocol 2: Quantification of Biotinylation using HABA Assay
  • Use a Kit: It is recommended to use a commercial HABA assay kit and follow the manufacturer's protocol for best results.

  • Prepare Standard Curve: Create a standard curve using the provided biotin standards to correlate the change in absorbance at 500 nm to a known biotin concentration.

  • Measure Baseline: Measure the absorbance of the HABA/Avidin solution at 500 nm before adding your sample.

  • Add Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution.

  • Measure Final Absorbance: After incubation, measure the absorbance at 500 nm again.

  • Calculate: Use the change in absorbance and the standard curve to determine the biotin concentration in your sample. Calculate the molar ratio of biotin to protein using the known protein concentration.

Data Presentation

Table 1: Recommended Starting Molar Ratios for Trial Experiments
Protein TypeSuggested Starting Molar Ratios (Biotin : Protein)Notes
Antibodies (IgG) 10:1, 20:1, 40:1, 80:1Glycan labeling is preferred to preserve antigen-binding sites.[1]
Enzymes 5:1, 10:1, 20:1, 40:1Activity assays are critical to ensure functional sites are not blocked.
Other Proteins 5:1, 15:1, 30:1, 60:1The number of available glycosylation or carboxyl sites will heavily influence the outcome.
Table 2: Example Data from a Molar Ratio Optimization Experiment
Molar Ratio (Biotin:Protein)Degree of Biotinylation (Biotin/Protein)Relative Activity (%)Observations
0:1 (Control)0100%No precipitation
10:12.198%No precipitation
20:14.395%No precipitation
40:18.985%Slight haze
80:115.260%Visible precipitate

In this example, a 20:1 ratio might be optimal, providing a good degree of labeling with minimal impact on activity.

Visual Guides

Workflow Optimization Workflow for Protein Biotinylation A Prepare Protein (2-5 mg/mL in pH 5.5 Buffer) B Oxidize Glycans (10mM NaIO4, 30 min, 4°C) A->B C Buffer Exchange (Remove Periodate) B->C D Set Up Trial Reactions (e.g., 5:1, 10:1, 20:1, 40:1 Ratios) C->D E Incubate (2 hours, Room Temp) D->E F Purify Labeled Protein (Desalting Column) E->F G Analysis F->G H Quantify DoB (HABA Assay) G->H I Assess Function (Activity Assay) G->I J Check Solubility G->J K Select Optimal Molar Ratio H->K I->K J->K

Caption: Experimental workflow for optimizing the molar ratio of this compound to protein.

Troubleshooting Troubleshooting Common Biotinylation Issues Problem Problem Encountered LowLabel Low / No Labeling Problem->LowLabel Precip Protein Precipitation Problem->Precip LossFunc Loss of Function Problem->LossFunc Cause_Low1 Buffer contains amines? LowLabel->Cause_Low1 Cause_Precip Molar ratio too high? Precip->Cause_Precip Cause_Func Labeled near active site? LossFunc->Cause_Func Cause_Low2 Reagent fresh? Cause_Low1->Cause_Low2 No Sol_Low1 Solution: Use amine-free buffer (e.g., PBS, MES) Cause_Low1->Sol_Low1 Yes Sol_Low2 Solution: Use fresh This compound Cause_Low2->Sol_Low2 No Sol_Precip Solution: Reduce molar ratio in next experiment Cause_Precip->Sol_Precip Yes Sol_Func Solution: Confirm labeling strategy (e.g., target glycans) Cause_Func->Sol_Func Yes

Caption: Decision tree for troubleshooting common issues in protein biotinylation experiments.

References

Common issues with hydrazone bond stability in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the stability of hydrazone linkages.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a hydrazone bond, and why is it a popular choice for bioconjugation?

A hydrazone bond is a covalent bond formed from the condensation reaction between a hydrazine (B178648) (or hydrazide) and an aldehyde or a ketone.[1][2] This linkage is widely used in bioconjugation, particularly for antibody-drug conjugates (ADCs) and pH-responsive drug delivery systems.[1][3] Its popularity stems from its unique pH-sensitive nature: the bond is relatively stable at physiological pH (~7.4) but is designed to cleave under the mildly acidic conditions found in specific cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][4][5] This property allows for the targeted release of a payload (e.g., a drug) inside the target cells, which can minimize off-target toxicity and improve the therapeutic index.[6]

Q2: What is the primary cause of hydrazone bond instability and cleavage?

The primary cause of hydrazone bond cleavage is acid-catalyzed hydrolysis.[4][7] At acidic pH, the imine nitrogen of the hydrazone bond becomes protonated, which makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by a water molecule.[8] This leads to the formation of an unstable carbinolamine intermediate, which then decomposes, breaking the bond and regenerating the original carbonyl (aldehyde/ketone) and hydrazine components.[7] This mechanism is the basis for the pH-responsive behavior of hydrazone-linked conjugates.[3][9]

cluster_neutral Physiological pH (~7.4) cluster_acidic Acidic Environment (pH 4.5-5.0) (e.g., Lysosome) Bioconjugate R1-C(R2)=N-NH-R3 (Stable Hydrazone Conjugate) NoCleavage Minimal Payload Release Bioconjugate->NoCleavage Stable in Circulation Acid_Bioconjugate R1-C(R2)=N-NH-R3 Bioconjugate->Acid_Bioconjugate Protonation + H+ Protonated Protonated Intermediate R1-C(R2)=N+-NH2-R3 Protonation->Protonated Water + H2O Cleavage Hydrolysis Water->Cleavage Products R1-C(R2)=O  +  H2N-NH-R3 (Payload + Linker) Cleavage->Products

Caption: Logical flow of pH-dependent hydrazone bond stability.
Q3: My hydrazone-linked conjugate shows instability even at neutral pH (7.4). What could be the cause?

While hydrazones are designed to be more stable at neutral pH, premature cleavage can still occur due to factors other than pH.

  • Plasma Instability: Studies have shown that some aroylhydrazones that are stable in phosphate-buffered saline (PBS) can degrade rapidly when incubated in plasma.[10] This instability is not solely due to pH but can be catalyzed by low molecular weight compounds (<30 kDa) and proteins, such as albumin, present in plasma.[10]

  • Structural Effects: The intrinsic stability of the hydrazone bond is highly dependent on its chemical structure.

    • Aliphatic vs. Aromatic: Hydrazones formed from aliphatic aldehydes or ketones are generally less stable than those formed from aromatic ones, which benefit from resonance stabilization.[6][11]

    • Electronic Effects: Electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis, even at neutral pH, whereas electron-donating groups tend to enhance stability.[4][12]

  • Intra-molecular Catalysis: The molecular structure of the conjugate itself could position a catalytic group (e.g., a nearby acidic residue) in proximity to the hydrazone bond, accelerating its hydrolysis.

Q4: My bioconjugation reaction has a low yield. How can I troubleshoot this?

Low conjugation efficiency is a common issue that can often be resolved by optimizing reaction conditions.

  • Suboptimal pH: Hydrazone formation is fastest in mildly acidic conditions (typically pH 4.5-6.0).[13] At neutral or basic pH, the reaction rate slows considerably.[13] If your biomolecule is stable at a lower pH, adjusting the reaction buffer may increase the yield.

  • Steric Hindrance: Bulky chemical groups near the site of conjugation on either the biomolecule or the payload can physically block the reaction from occurring efficiently.[14][15] If possible, redesigning the linker to increase the distance between the reactive groups and any bulky moieties can be beneficial.

  • Use of Catalysts: Aniline (B41778) and its derivatives can act as potent catalysts for hydrazone formation, significantly increasing reaction rates, especially at neutral pH (pH 7.0).[16][17] Adding a catalyst like aniline (e.g., 10-100 mM) can dramatically improve yields without requiring a shift to acidic pH, which is beneficial for sensitive proteins.[16]

  • Reagent Quality: Ensure the aldehyde/ketone and hydrazine/hydrazide reagents have not degraded. Aldehydes can oxidize over time, and hydrazines can be sensitive to storage conditions. Use fresh or properly stored reagents.

Start Problem: Low Conjugation Yield Check_pH Is the reaction pH in the optimal range (e.g., 4.5 - 6.0)? Start->Check_pH Adjust_pH Action: Adjust pH to mildly acidic range. Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used? Check_pH->Check_Catalyst Yes Final Re-evaluate Yield Adjust_pH->Final Add_Catalyst Action: Add aniline catalyst (e.g., 10-100 mM) to accelerate reaction at neutral pH. Check_Catalyst->Add_Catalyst No Check_Sterics Is steric hindrance a possibility? Check_Catalyst->Check_Sterics Yes Add_Catalyst->Final Redesign_Linker Action: Redesign linker to be longer or less bulky. Check_Sterics->Redesign_Linker Yes Check_Reagents Are reagents fresh and active? Check_Sterics->Check_Reagents No Redesign_Linker->Final Use_Fresh Action: Use fresh reagents. Check_Reagents->Use_Fresh No Check_Reagents->Final Yes Use_Fresh->Final

Caption: Troubleshooting workflow for low hydrazone conjugation yield.
Q5: How does the stability of a hydrazone bond compare to an oxime bond?

Oxime bonds, formed between an aminooxy group and an aldehyde/ketone, are significantly more stable than hydrazone bonds, particularly under acidic conditions.[18][19] The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone.[4][20][21] This makes oximes preferable for applications requiring long-term stability where cleavage is not desired.[19] However, the pH-lability of hydrazones is precisely what makes them useful as cleavable linkers in drug delivery.[18][]

Quantitative Stability Data

The stability of a hydrazone bond is highly dependent on its specific chemical structure. The following table summarizes comparative stability data for different hydrazone linker types under physiological and acidic conditions. Note that half-life (t½) values can vary between studies due to different experimental conditions.

Linker TypeCarbonyl PrecursorpHTemperature (°C)Half-life (t½)Reference(s)
Aromatic Acylhydrazone Aromatic Ketone7.437> 24 hours (Stable)[11]
5.037~ 8 hours[11]
Aliphatic Acylhydrazone Aliphatic Ketone7.437~ 10 hours[11]
5.037~ 2 hours[11]
Aliphatic Acylhydrazone Aliphatic Aldehyde7.437< 5 hours (Unstable)[11]
5.037< 2 hours[11]
Simple Alkylhydrazone Aldehyde7.0 (pD)25~ 20 minutes[21]
Simple Oxime Aldehyde7.0 (pD)25~ 200 hours[21]

Key Takeaways:

  • Aromatic hydrazones show greater stability at neutral pH compared to aliphatic hydrazones.[11]

  • Hydrazones derived from ketones are more stable than those derived from aldehydes.[11]

  • The difference in stability between pH 7.4 and 5.0 is most pronounced for aromatic ketone-derived hydrazones, making them ideal candidates for pH-responsive drug delivery.[11]

  • Oximes are orders of magnitude more stable than hydrazones under similar conditions.[21]

Experimental Protocols
Protocol 1: HPLC-Based Assay for Monitoring Hydrazone Hydrolysis

This protocol details a general method for determining the hydrolytic stability of a hydrazone-linked bioconjugate at different pH values.

Objective: To quantify the rate of hydrazone bond cleavage over time by monitoring the decrease in the intact conjugate's peak area using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Hydrazone-linked bioconjugate of interest.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Acetate or Citrate Buffer, pH 5.0.

  • Quenching solution (e.g., mobile phase or a buffer that stops hydrolysis, like a high pH Tris buffer).

  • RP-HPLC system with a UV detector.

  • C4, C8, or C18 HPLC column suitable for protein/conjugate separation.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).

Methodology:

  • Preparation: Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or PBS) at a known concentration (e.g., 1-2 mg/mL).

  • Incubation:

    • Set up two sets of reactions. For each set, dilute the bioconjugate stock solution into the reaction buffers (pH 7.4 PBS and pH 5.0 Acetate/Citrate buffer) to a final concentration of ~100 µg/mL.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

    • Immediately quench the hydrolysis reaction by diluting the aliquot into a larger volume (e.g., 150 µL) of the quenching solution or cold mobile phase A.[4]

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Run a suitable gradient to separate the intact conjugate from the cleaved payload and biomolecule. (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

    • Monitor the elution profile using the UV detector at a wavelength where the conjugate absorbs (e.g., 280 nm for the protein and another wavelength if the payload has a unique absorbance).

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 time point.

    • Plot the percentage of remaining conjugate against time to determine the stability profile and calculate the half-life (t½) of the bond under each pH condition.

cluster_prep 1. Sample Preparation cluster_sampling 2. Time-Course Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Conjugate Stock Solution (1-2 mg/mL) Incubate Dilute into Buffers (pH 7.4 & pH 5.0) Incubate at 37°C Prep->Incubate Timepoints Withdraw Aliquots at T = 0, 1, 2, 4, 8, 24h... Incubate->Timepoints Quench Quench Reaction (e.g., Dilute in Cold Mobile Phase A) Timepoints->Quench Inject Inject Sample onto RP-HPLC Quench->Inject Analyze Run Gradient & Detect (e.g., 280 nm) Inject->Analyze Integrate Integrate Peak Area of Intact Conjugate Analyze->Integrate Calculate Calculate % Remaining vs. T=0 Integrate->Calculate Plot Plot % Remaining vs. Time Calculate->Plot HalfLife Determine Half-Life (t½) Plot->HalfLife

Caption: Experimental workflow for HPLC-based stability analysis.
Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of a hydrazone-linked conjugate in a more physiologically relevant environment.[6]

Objective: To determine the rate of conjugate cleavage when incubated in plasma from a relevant species (e.g., human, mouse).

Materials:

  • Hydrazone-linked bioconjugate.

  • Frozen plasma (e.g., human, mouse, rat), thawed at 37°C.

  • Incubator or water bath at 37°C.

  • Quenching/Precipitation Solution: Cold acetonitrile containing an internal standard.

  • Centrifuge.

  • LC-MS or HPLC-UV system for analysis.

Methodology:

  • Preparation: Prepare a high-concentration stock solution of the test conjugate in a suitable solvent like DMSO (e.g., 1-10 mM).

  • Incubation:

    • Pre-warm an aliquot of plasma to 37°C.

    • Spike the test conjugate from the stock solution into the plasma to achieve the desired final concentration (e.g., 1-10 µM).[6] The final percentage of the organic solvent should be minimal (<1%) to prevent protein precipitation.[6]

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-conjugate mixture (e.g., 50 µL).

  • Sample Quenching and Processing:

    • Immediately add the plasma aliquot to a tube containing a larger volume (e.g., 3-4 volumes, 150-200 µL) of the cold acetonitrile/internal standard solution. This action simultaneously stops the reaction and precipitates the plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the conjugate and any cleaved products.

    • Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact conjugate remaining.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to T=0.

    • Plot the data to determine the stability profile and half-life in plasma.

References

Impact of pH on the efficiency of Biotin-PEG4-Hydrazide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the efficiency of Biotin-PEG4-Hydrazide labeling of glycoproteins and other carbohydrate-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

The optimal pH for the reaction between a hydrazide and an aldehyde (hydrazone formation) is in the mildly acidic range, typically between pH 4.5 and 6.0.[1][2][3] The reaction is highly pH-dependent.[2] While some protocols suggest a range of pH 5.0-7.0, peak efficiency is often observed in the more acidic end of this spectrum.[4]

Q2: Why is a mildly acidic pH necessary for the reaction?

The reaction mechanism involves two key steps that are influenced by pH:

  • Activation of the Carbonyl: Acid catalysis is required to protonate the oxygen of the aldehyde or ketone group on the target molecule. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the hydrazide.[2]

  • Nucleophilicity of the Hydrazide: The hydrazide acts as the nucleophile in this reaction. If the pH is too low (too acidic), the primary amine of the hydrazide group will become protonated. This neutralizes its nucleophilic character and renders it inactive, thus inhibiting the reaction.[2]

Therefore, a mildly acidic pH provides a crucial balance, ensuring that a sufficient portion of the carbonyl groups are activated without deactivating the hydrazide nucleophile.

Q3: What happens if the pH is too high (neutral or alkaline)?

At a neutral or alkaline pH, the rate of hydrazone formation is generally slow.[5][6][7] The rate-limiting step at neutral pH is typically the breakdown of the tetrahedral intermediate to eliminate a water molecule.[5][6][7] Without sufficient acid catalysis, the reaction proceeds inefficiently, leading to low labeling yields. However, specialized reagents with neighboring acid/base groups can be used to achieve rapid reactions at neutral pH (7.4).[5][8]

Q4: Can I use a phosphate (B84403) buffer for the labeling reaction?

It is generally recommended to avoid phosphate buffers for the hydrazide labeling step. While some protocols may use phosphate buffers for buffer exchange after oxidation, they can reduce the efficiency of EDC-mediated conjugation if you are labeling carboxyl groups.[9][10] For labeling oxidized carbohydrates, sodium acetate (B1210297) is a commonly recommended buffer as it maintains the optimal acidic pH.[3][9][11][12]

Q5: What buffers should be avoided during the entire workflow?

Avoid buffers that contain primary amines, such as Tris or glycine, especially during the oxidation and biotinylation steps.[3][9][10] These buffers will compete with the this compound by reacting with the aldehyde groups on the oxidized glycoprotein (B1211001), which will quench the reaction and significantly reduce labeling efficiency.[3][10]

Troubleshooting Guide

Problem: Low or no biotin (B1667282) labeling detected.
Potential Cause Recommended Solution
Suboptimal Reaction pH Ensure the labeling reaction is performed in a mildly acidic buffer, ideally between pH 4.5 and 6.0.[1][2][3] Verify the pH of your buffer with a calibrated pH meter. Buffers like 100 mM sodium acetate are recommended.[9][11][12]
Inefficient Oxidation The generation of aldehyde groups via periodate (B1199274) oxidation is a critical first step. Ensure the oxidation is performed under recommended conditions (e.g., 10-20 mM sodium periodate in 100 mM sodium acetate, pH 5.5, for 30 minutes on ice).[9][10] It is crucial to remove excess periodate after oxidation using a desalting column before adding the biotin-hydrazide.[9]
Quenching of Reaction The presence of primary amine-containing buffers (e.g., Tris, glycine) will quench the reaction.[3][9][10] Ensure all buffers used during and after oxidation are free of primary amines.
Inactive Reagents Aldehydes on the oxidized molecule can be unstable, and the hydrazide reagent can degrade. Use freshly prepared or properly stored reagents.[2] this compound can be hygroscopic; it's best to prepare stock solutions in anhydrous DMSO and store them at -20°C.[10]
Precipitation of Labeled Protein Over-labeling or changes to the molecule's properties can cause precipitation.[13] If you observe precipitation, try reducing the molar ratio of the biotin-hydrazide reagent to your target molecule.[13] The PEG4 spacer in the reagent is designed to improve water solubility and reduce aggregation.[4][10]
Data on pH and Reaction Rates

While specific quantitative data for this compound is proprietary, the general principle for hydrazone formation kinetics shows a clear pH dependency. The reaction rate typically peaks around pH 4-5 and decreases significantly at neutral pH.[14]

pH Range Relative Reaction Rate Primary Reason
< 4.0 (Strongly Acidic) LowThe hydrazide nucleophile becomes protonated and inactive.[2]
4.5 - 6.0 (Mildly Acidic) High (Optimal)Good balance between carbonyl activation and hydrazide nucleophilicity.[1][2][3]
> 7.0 (Neutral/Alkaline) LowInsufficient acid catalysis for carbonyl activation; slow breakdown of the tetrahedral intermediate.[5][6][7]

Experimental Protocols

Detailed Protocol: Labeling Glycoproteins via Carbohydrate Oxidation

This protocol is a standard procedure for biotinylating glycoproteins by first oxidizing their carbohydrate moieties to create aldehyde groups, followed by reaction with this compound.

A. Materials Required:

  • Glycoprotein (1-5 mg/mL)

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5[9][11][12]

  • Sodium meta-periodate (NaIO₄)

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.5 (or other appropriate buffer between pH 4.5-6.0)

  • This compound

  • Anhydrous DMSO

  • Desalting columns (e.g., Sephadex G-25)

B. Procedure:

  • Preparation of Glycoprotein: Dissolve the glycoprotein at a concentration of 1-5 mg/mL in cold Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).[9]

  • Oxidation:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the Oxidation Buffer.[9]

    • Add the periodate solution to the glycoprotein solution. A final periodate concentration of 10 mM is common.

    • Incubate the reaction for 30 minutes on ice or at 4°C, protected from light.[9][10]

  • Removal of Excess Periodate:

    • Immediately following incubation, remove the excess, unreacted periodate using a desalting column equilibrated with the Labeling Buffer.[9] This step is critical to prevent interference with subsequent steps.

  • Biotinylation Reaction:

    • Prepare a 25-50 mM stock solution of this compound in anhydrous DMSO.[9][10]

    • Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[9]

    • Incubate the reaction for 2 hours at room temperature.[9]

  • Removal of Excess Biotin Reagent:

    • Purify the biotinylated glycoprotein from unreacted this compound using a desalting column or dialysis.[9]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the pH-dependent mechanism of hydrazone bond formation between an aldehyde group on an oxidized glycoprotein and this compound.

G cluster_step1 Step 1: Carbonyl Activation (Acid-Catalyzed) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_side Inhibition at Low pH Glycoprotein_Aldehyde Glycoprotein-Aldehyde (R-CHO) Activated_Carbonyl Protonated Carbonyl (Electrophilic) Glycoprotein_Aldehyde->Activated_Carbonyl Optimal at pH 4.5-6.0 Biotin_Hydrazide_Main This compound Proton H+ Proton->Glycoprotein_Aldehyde Biotin_Hydrazide This compound (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Biotin_Hydrazide->Tetrahedral_Intermediate Attacks Carbonyl Hydrazone_Bond Stable Hydrazone Bond (Biotinylated Glycoprotein) Tetrahedral_Intermediate->Hydrazone_Bond -H₂O (Rate-limiting at neutral pH) Water H₂O Hydrazone_Bond->Water Proton_Low_pH H+ (pH < 4.0) Proton_Low_pH->Biotin_Hydrazide_Main Biotin_Hydrazide_Inactive Protonated Hydrazide (Inactive Nucleophile) Biotin_Hydrazide_Main->Biotin_Hydrazide_Inactive

Caption: pH influence on hydrazone formation for biotin labeling.

Experimental Workflow Diagram

This diagram outlines the key steps and decision points in the this compound labeling protocol for glycoproteins.

G Start Start: Glycoprotein Sample Oxidation 1. Oxidize Carbohydrates (NaIO₄, pH 5.5) Start->Oxidation Desalt1 2. Desalt (Remove excess NaIO₄) Oxidation->Desalt1 Check_pH 3. Verify Buffer pH (4.5 - 6.0) Desalt1->Check_pH Labeling 4. Add this compound (Incubate 2h at RT) Check_pH->Labeling pH OK Troubleshoot Adjust pH to 4.5-6.0 with appropriate buffer Check_pH->Troubleshoot pH Not OK Desalt2 5. Desalt (Remove excess Biotin) Labeling->Desalt2 End End: Purified Biotinylated Glycoprotein Desalt2->End Troubleshoot->Check_pH Re-check

Caption: Workflow for biotinylating glycoproteins using hydrazide chemistry.

References

Technical Support Center: Purification of Biotin-Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-Hydrazide. Our goal is to help you overcome common challenges encountered during the removal of excess biotinylation reagent from your labeled samples, ensuring high-purity conjugates for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after a labeling reaction?

A1: Complete removal of unconjugated this compound is critical for the success of subsequent experiments. Excess free biotin (B1667282) can lead to several issues:

  • Competition for Binding: Free biotin will compete with your biotinylated molecule for binding sites on avidin (B1170675) or streptavidin-based affinity matrices, leading to reduced capture efficiency and inaccurate quantification.[1]

  • High Background Signals: Unreacted biotin can cause high background noise in assays that utilize avidin/streptavidin conjugates (e.g., ELISA, Western blotting), thereby reducing the signal-to-noise ratio and potentially obscuring true positive results.[1][2]

  • Inaccurate Quantification: The presence of free biotin will interfere with assays used to determine the degree of biotinylation, such as the HABA assay, leading to an overestimation of the labeling efficiency.[3]

Q2: What are the common methods for removing excess this compound?

A2: The most widely used techniques for purifying biotinylated molecules from small molecule contaminants like excess this compound are:

  • Dialysis: A straightforward method for separating molecules based on size through a semi-permeable membrane. It is suitable for larger sample volumes.[1][3][4]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their hydrodynamic radius. It can be performed using gravity-flow columns or spin columns for faster processing of smaller sample volumes.[5][6][7][8]

  • Scavenger Resins: These are solid-phase reagents designed to selectively bind and remove specific reactive molecules, such as unreacted hydrazides, from a solution.[9][10]

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on several factors, including the molecular weight of your labeled sample, the sample volume, and the required purity for your downstream application. The table below provides a general guideline:

Method Principle Typical Sample Volume Advantages Disadvantages
Dialysis Size-based separation across a semi-permeable membrane> 0.5 mLGentle on proteins, cost-effective for large volumes.Time-consuming (hours to days)[4], potential for sample loss[1].
Size Exclusion Chromatography (Spin Columns) Size-based separation using a porous resin20 - 700 µLFast (minutes)[1][11], high sample recovery[11].Can be more expensive per sample, potential for sample dilution.
Size Exclusion Chromatography (Gravity Columns) Size-based separation using a porous resin> 1 mLHigh resolution, can be used for buffer exchange.Slower than spin columns, requires more hands-on time.
Scavenger Resins Covalent capture of unreacted hydrazideWide rangeHighly specific for the unreacted reagent, can be very efficient.May require optimization of binding conditions, potential for non-specific binding of the labeled molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of labeled sample Non-specific binding: The sample may be sticking to the dialysis membrane or chromatography resin.[1]For dialysis, select a membrane with low protein binding properties. For chromatography, ensure the resin is appropriate for your sample type. Adding a carrier protein like BSA (if compatible with your downstream application) can sometimes help.[1]
Sample loss during handling: Multiple transfer steps can lead to significant loss, especially with small volumes.[1]Minimize the number of tube transfers. Use low-binding microcentrifuge tubes. For very small volumes, consider using microdialysis units or spin columns designed for small-scale purification.[1]
Inefficient removal of free biotin Inadequate purification parameters: Dialysis time may be too short, or the number of buffer changes insufficient. The molecular weight cut-off (MWCO) of the dialysis membrane or the size exclusion resin may be inappropriate.[1]Dialysis: Increase the dialysis time and the number of buffer changes. A common recommendation is multiple changes over 24-48 hours.[1] Size Exclusion Chromatography: Ensure the MWCO of the resin is suitable to separate your labeled molecule from the small this compound molecule. For most proteins, a 7 kDa MWCO is effective.[1]
High background in downstream assays Residual free biotin: Incomplete removal of the unconjugated biotinylation reagent.Repeat the purification step. Consider using a combination of methods, for example, an initial buffer exchange with a spin column followed by dialysis.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Dialysis

This method is suitable for purifying proteins and other macromolecules with a molecular weight significantly larger than this compound.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 7 kDa for most proteins).

  • Dialysis buffer (e.g., PBS).

  • Large beaker.

  • Stir plate and stir bar.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load the biotinylated sample into the dialysis tubing or cassette and seal it securely, ensuring there are no leaks.[1]

  • Place the sealed tubing/cassette into a beaker containing chilled dialysis buffer. The buffer volume should be at least 100 times the sample volume.[1]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, with at least two buffer changes. For optimal removal, dialyze overnight with multiple buffer changes.[4]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.

Dialysis_Workflow start Labeled Sample (with excess Biotin) prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Dialysis Cassette prep_membrane->load_sample dialyze Dialyze against Buffer (4°C) load_sample->dialyze buffer_change Change Buffer (2-3 times) dialyze->buffer_change 4-24 hours collect Collect Purified Labeled Sample dialyze->collect Final buffer_change->dialyze

Protocol 2: Removal of Excess this compound using a Spin Column

This method is ideal for the rapid cleanup of small sample volumes.[1]

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa).

  • Collection tubes.

  • Microcentrifuge.

Procedure:

  • Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This typically involves a centrifugation step.

  • Place the column in a new collection tube.

  • Slowly apply the biotinylated sample to the center of the resin bed.[1]

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[1]

Spin_Column_Workflow start Labeled Sample (with excess Biotin) prep_column Prepare Spin Column start->prep_column load_sample Load Sample onto Resin prep_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Purified Labeled Sample centrifuge->collect waste Excess Biotin Retained in Column centrifuge->waste

Protocol 3: Using a Hydrazide Scavenger Resin

This method utilizes a resin that specifically reacts with and removes molecules containing a hydrazide group.

Materials:

  • Hydrazide scavenger resin.

  • Reaction tube.

  • Orbital shaker or rotator.

  • Microcentrifuge.

Procedure:

  • Equilibrate the required amount of scavenger resin in the same buffer as your sample.

  • Add the equilibrated resin to your labeled sample solution. The amount of resin should be in excess of the unreacted this compound.

  • Incubate the mixture at room temperature with gentle mixing for 1-2 hours.

  • Pellet the resin by centrifugation.

  • Carefully collect the supernatant containing your purified biotinylated molecule.

Scavenger_Resin_Workflow start Labeled Sample + Excess Biotin-Hydrazide add_resin Add Hydrazide Scavenger Resin start->add_resin incubate Incubate with Mixing (1-2 hours) add_resin->incubate separate Separate Resin (Centrifugation) incubate->separate purified Supernatant: Purified Labeled Sample separate->purified waste Pellet: Resin-Bound Biotin-Hydrazide separate->waste

References

Optimizing oxidation conditions for glycoproteins before Biotin-PEG4-Hydrazide reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the oxidation of glycoproteins and their subsequent reaction with Biotin-PEG4-Hydrazide. This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals achieve efficient and specific biotinylation of their glycoproteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of sodium periodate (B1199274) (NaIO₄) for oxidizing my glycoprotein (B1211001)?

A1: The optimal concentration of sodium periodate depends on the desired outcome of the oxidation.

  • For selective oxidation of sialic acid residues: A final concentration of 1 mM sodium periodate is recommended.[1][2][3] This mild condition selectively targets the cis-diols on the sialic acid side chain, generating aldehydes for specific biotinylation.

  • For oxidation of other sugar moieties: A higher concentration of 10 mM sodium periodate can be used.[1][2][3] This more stringent condition will oxidize other sugar residues with cis-diols, such as galactose and mannose.

It is always recommended to empirically determine the optimal concentration for your specific glycoprotein to achieve the desired level of labeling while minimizing potential protein damage.[3]

Q2: What are the ideal reaction conditions (pH, temperature, time) for the oxidation step?

A2: The oxidation reaction is most efficient under slightly acidic conditions.

ParameterRecommended ConditionNotes
pH 5.5An oxidation buffer of 0.1 M sodium acetate (B1210297) at pH 5.5 is commonly used.[2][3][4] Neutral buffers like PBS can be used but may be less efficient.[2][4]
Temperature 0-4°C (on ice) or room temperatureThe reaction can be performed on ice to minimize potential side reactions and protein degradation.[1][3][4][5]
Incubation Time 30 minutesA 30-minute incubation is a good starting point.[1][2][3][4][5] The optimal time may need to be determined empirically.[1]
Light Protect from lightThe reaction should be carried out in the dark (e.g., in an amber vial or a tube wrapped in foil) as sodium periodate is light-sensitive.[1][2][4]

Q3: How can I remove excess sodium periodate after oxidation?

A3: It is crucial to remove excess sodium periodate before proceeding to the biotinylation step to prevent interference with the hydrazide reaction. Common methods include:

  • Gel Filtration/Desalting Columns: This is a quick and effective method to separate the oxidized glycoprotein from small molecules like periodate.[1][2][6]

  • Dialysis: Dialysis against the appropriate coupling buffer is another effective method for removing excess periodate.[1][4]

Q4: What is the recommended molar ratio of this compound to glycoprotein?

A4: A molar excess of this compound over the glycoprotein is typically used to drive the reaction to completion.[1] A starting point is a 5- to 10-fold molar excess of the hydrazide reagent over the protein.[4] However, the optimal ratio should be determined empirically for each specific glycoprotein and application to achieve the desired degree of labeling without causing issues like protein aggregation.[3]

Q5: How can I confirm the successful biotinylation of my glycoprotein?

A5: Several methods can be used to confirm and quantify the extent of biotinylation:

  • SDS-PAGE with Streptavidin-HRP Conjugate: This is a common method to visualize the biotinylated glycoprotein. The biotinylated protein is run on an SDS-PAGE gel, transferred to a membrane, and probed with a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated protein and can be detected by chemiluminescence.

  • Mass Spectrometry: Mass spectrometry can be used to determine the precise mass of the biotinylated glycoprotein, which will confirm the addition of the this compound moiety and can also help to determine the degree of labeling.[1]

  • Functional Assays: It is important to perform functional assays to ensure that the biotinylation process has not compromised the biological activity of the glycoprotein.[1]

Troubleshooting Guide

ProblemPossible CauseSolution
Low or no biotinylation Inefficient Oxidation: Incorrect sodium periodate concentration, suboptimal pH, or insufficient incubation time.Optimize the oxidation conditions as described in the FAQs. Ensure the sodium periodate solution is freshly prepared.[1][2]
Inactive this compound: The hydrazide reagent may have degraded due to improper storage.Store this compound at -20°C and protect from moisture.[7][8][9] Allow the vial to warm to room temperature before opening to prevent condensation.[10]
Presence of Primary Amines in Buffers: Buffers like Tris or glycine (B1666218) will compete with the hydrazide for reaction with the generated aldehydes.[2][4][11]Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or sodium acetate.[2][4]
Protein Aggregation/Precipitation Over-oxidation: High concentrations of sodium periodate or prolonged incubation can lead to protein damage and aggregation.[12]Reduce the sodium periodate concentration or incubation time. Perform the reaction on ice.
Over-biotinylation: A high degree of labeling can alter the protein's properties and lead to aggregation.Reduce the molar ratio of this compound to glycoprotein.
Loss of Protein Activity Oxidation of Critical Amino Acids: Although periodate oxidation primarily targets carbohydrates, some amino acids can be susceptible to oxidation, potentially affecting protein function.[12]Use the mildest possible oxidation conditions (e.g., 1 mM sodium periodate) to selectively target sialic acids.[1][2]
Modification of Functionally Important Glycans: The carbohydrate moieties themselves may be critical for the protein's biological activity.If possible, target specific sugar residues that are known not to be involved in the protein's function.

Experimental Protocols

Protocol 1: Selective Oxidation of Sialic Acids on Glycoproteins

This protocol is designed for the selective generation of aldehydes on sialic acid residues.

Materials:

  • Glycoprotein of interest

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[2][3][4]

  • Sodium meta-periodate (NaIO₄)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Glycoprotein: Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-5 mg/mL.[6]

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of sodium meta-periodate in Oxidation Buffer.[1] Keep this solution on ice and protected from light.

  • Oxidation Reaction:

    • To your glycoprotein solution, add the 20 mM sodium periodate stock solution to achieve a final concentration of 1 mM.[1][2] For example, add 50 µL of 20 mM sodium periodate to 1 mL of the glycoprotein solution.

    • Incubate the reaction for 30 minutes on ice or at 4°C in the dark.[1][3][4]

  • Quenching (Optional but Recommended): To quench any remaining periodate, add glycerol (B35011) to a final concentration of 1 mM and incubate for 5-10 minutes on ice.[13]

  • Purification: Immediately remove excess sodium periodate and byproducts using a desalting column or by dialysis against the coupling buffer for the subsequent hydrazide reaction (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2).[1][4]

Protocol 2: this compound Reaction

This protocol describes the reaction of the oxidized glycoprotein with this compound.

Materials:

  • Oxidized glycoprotein in an appropriate coupling buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 25-50 mM stock solution.[6]

  • Ligation Reaction:

    • Add the this compound stock solution to the purified, oxidized glycoprotein solution to achieve the desired final concentration (a 5-10 fold molar excess is a good starting point).[4]

    • Incubate the reaction for 2 hours at room temperature.[1][4][6] The incubation time can be extended to overnight if needed.[1]

  • Purification: Remove unreacted this compound by gel filtration or extensive dialysis against a suitable storage buffer (e.g., PBS).[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_oxidation Oxidation Step cluster_biotinylation Biotinylation Step cluster_analysis Analysis glycoprotein Glycoprotein periodate Add Sodium Periodate (NaIO₄) glycoprotein->periodate incubation_ox Incubate (e.g., 30 min, 4°C, dark) periodate->incubation_ox purification_ox Purify (Desalting/Dialysis) incubation_ox->purification_ox hydrazide Add Biotin-PEG4- Hydrazide purification_ox->hydrazide Oxidized Glycoprotein incubation_bio Incubate (e.g., 2h, RT) hydrazide->incubation_bio purification_bio Purify (Desalting/Dialysis) incubation_bio->purification_bio analysis Characterize (SDS-PAGE, MS) purification_bio->analysis Biotinylated Glycoprotein reaction_pathway glycan Sialic Acid Residue (with cis-diol) aldehyde Aldehyde Formation glycan->aldehyde Oxidation periodate Sodium Periodate (NaIO₄) hydrazide This compound hydrazone Hydrazone Bond Formation (Biotinylated Glycoprotein) aldehyde->hydrazone Ligation

References

Validation & Comparative

A Comparative Guide to Western Blot Analysis of Biot-in-PEG4-Hydrazide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Biotin-PEG4-Hydrazide with alternative methods for the Western blot analysis of glycoproteins. The information presented herein is supported by experimental data to assist in the selection of the most appropriate technique for your research needs.

Introduction to Glycoprotein (B1211001) Analysis in Western Blotting

Glycosylation is a critical post-translational modification that plays a pivotal role in various biological processes, including cell signaling, adhesion, and immune responses. Altered glycosylation patterns are frequently associated with disease states, particularly in cancer, where they can influence tumor progression, metastasis, and therapeutic resistance.[1][2] Consequently, the accurate detection and quantification of glycoproteins in complex biological samples are of paramount importance in both basic research and drug development.

This compound is a chemical probe designed for the specific labeling of glycoproteins. The hydrazide moiety covalently bonds with aldehyde groups, which can be generated on the carbohydrate portion of glycoproteins through mild oxidation with sodium periodate. The biotin (B1667282) tag then allows for highly sensitive detection using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), for chemiluminescent or colorimetric readout. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the labeled molecule and can reduce steric hindrance, potentially improving detection.[3][4]

This guide will compare the performance of this compound with two primary alternatives: lectin-based detection and direct fluorescent staining of glycoproteins.

Performance Comparison

The selection of a glycoprotein detection method in Western blotting depends on several factors, including the required sensitivity, specificity for particular glycan structures, and the experimental context.

FeatureThis compound LabelingLectin-Based DetectionFluorescent Glycoprotein Stains
Principle Covalent labeling of periodate-oxidized glycans followed by streptavidin-based detection.Affinity-based binding of lectins to specific carbohydrate structures.Covalent labeling of periodate-oxidized glycans with a fluorescent dye.
Specificity General for glycoproteins (stains most N- and O-linked glycans).[5]Specific to the carbohydrate-binding profile of the lectin used.[6][7]General for glycoproteins.[6]
Sensitivity High, due to the signal amplification from the biotin-streptavidin interaction.[8]Variable, dependent on the lectin's affinity and the abundance of its target glycan.High, with a broad linear dynamic range.[9]
Multiplexing Limited in a single blot.Possible with lectins conjugated to different fluorophores.Possible with dyes of different emission spectra.
Workflow Multi-step: oxidation, labeling, blotting, and detection.Simpler: blotting, incubation with labeled lectin, and detection.Multi-step: oxidation, labeling, blotting, and detection.
Potential Issues Potential for non-specific binding of streptavidin conjugates.[10]Binding can be influenced by the denaturation state of the protein.Requires specialized imaging equipment.

Experimental Protocols

Protocol 1: Glycoprotein Detection with this compound

This protocol outlines the steps for labeling glycoproteins with this compound and subsequent detection by chemiluminescent Western blot.

1. Protein Separation and Transfer:

  • Separate protein samples (10-50 µg) on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

2. Glycoprotein Oxidation:

  • Wash the membrane briefly with deionized water.

  • Incubate the membrane in a freshly prepared solution of 10 mM sodium meta-periodate in 100 mM sodium acetate, pH 5.5, for 20 minutes in the dark at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with 100 mM sodium acetate, pH 5.5.

3. Biotinylation:

  • Prepare a 50 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 5-10 mM in 100 mM sodium acetate, pH 5.5.

  • Incubate the membrane in the this compound solution for 2 hours at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

4. Blocking and Detection:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk-based blockers as they may contain endogenous biotin.[11]

  • Incubate the membrane with a streptavidin-HRP conjugate (typically diluted 1:5,000 to 1:20,000 in 1% BSA/TBST) for 1 hour at room temperature.[7]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Capture the signal using a CCD camera-based imager or X-ray film.

Protocol 2: Lectin-Based Glycoprotein Detection

This protocol describes the use of a biotinylated lectin for the detection of specific glycan structures on a Western blot.

1. Protein Separation and Transfer:

  • Perform electrophoresis and protein transfer to a membrane as described in Protocol 1, Step 1.

2. Blocking:

  • Block the membrane with a carbohydrate-free blocking solution or 3% BSA in TBST for 1 hour at room temperature.[12]

3. Lectin Incubation:

  • Dilute the biotinylated lectin (e.g., Concanavalin A for mannose structures) to a working concentration of 2-20 µg/mL in TBST.[12]

  • Incubate the membrane with the diluted lectin for 1-2 hours at room temperature with gentle agitation.[7]

  • Wash the membrane four times for 5 minutes each with TBST.[7]

4. Detection:

  • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Wash the membrane four times for 5 minutes each with TBST, followed by two rinses with TBS.[7]

  • Proceed with chemiluminescent signal generation and capture as described in Protocol 1, Step 4.

Visualizations

experimental_workflow cluster_labeling Labeling Method cluster_process Western Blot Workflow A This compound P3 Oxidation (for Hydrazide) A->P3 B Biotinylated Lectin P5 Blocking B->P5 C Fluorescent Hydrazide C->P3 P1 SDS-PAGE P2 Membrane Transfer P1->P2 P2->P3 Hydrazide methods P2->P5 Lectin method P4 Labeling/Probing P3->P4 P6 Streptavidin-HRP Incubation P4->P6 Biotin-based methods P7 Detection P4->P7 Fluorescent methods P5->P4 P6->P7

Figure 1. Comparative workflow for different glycoprotein detection methods.

signaling_pathway cluster_cancer Aberrant Glycosylation in Cancer Signaling Altered Glycosyltransferases Altered Glycosyltransferases Abnormal Glycan Structures Abnormal Glycan Structures Altered Glycosyltransferases->Abnormal Glycan Structures leads to Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) Abnormal Glycan Structures->Receptor Tyrosine Kinases (e.g., EGFR) modifies Integrins Integrins Abnormal Glycan Structures->Integrins modifies Growth Factor Receptors Growth Factor Receptors Abnormal Glycan Structures->Growth Factor Receptors modifies Immune Evasion Immune Evasion Abnormal Glycan Structures->Immune Evasion Increased Metastasis Increased Metastasis Receptor Tyrosine Kinases (e.g., EGFR)->Increased Metastasis Integrins->Increased Metastasis Therapeutic Resistance Therapeutic Resistance Growth Factor Receptors->Therapeutic Resistance

Figure 2. Role of altered glycosylation in cancer cell signaling pathways.

Conclusion

The choice between this compound, lectin-based probes, and fluorescent dyes for Western blot analysis of glycoproteins is contingent on the specific experimental goals. This compound offers a highly sensitive method for the general detection of glycoproteins, benefiting from the signal amplification inherent in the biotin-streptavidin system. This makes it particularly useful for detecting low-abundance glycoproteins.

Lectin-based detection provides an invaluable tool for probing specific glycan structures, which is crucial for studying the functional roles of different carbohydrate moieties in biological processes. While potentially less sensitive overall than the biotin-hydrazide method, its specificity is a significant advantage for detailed glycosylation analysis.

Fluorescent glycoprotein stains represent a modern alternative that combines high sensitivity with a broad linear dynamic range, facilitating more accurate quantification compared to enzyme-based chemiluminescent methods.[9][13] The potential for multiplexing is another key advantage of fluorescent detection methods.

For researchers in cancer biology and drug development, understanding the nuances of these techniques is essential for generating reliable and meaningful data on the role of glycoproteins in health and disease.

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG4-Hydrazide Labeled Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycoproteomics, the precise identification and quantification of glycoproteins are paramount. Biotin-PEG4-Hydrazide has emerged as a valuable tool for labeling and enriching glycoproteins for subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Performance Comparison of Glycoprotein (B1211001) Labeling Reagents

The choice of labeling reagent significantly impacts the efficiency of glycoprotein enrichment and the quality of subsequent MS data. This section compares this compound with other commonly used hydrazide-based and alternative labeling reagents.

Hydrazide-based reagents, including this compound, react with aldehyde groups introduced onto the carbohydrate moieties of glycoproteins through mild periodate (B1199274) oxidation of cis-diols.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound, offers several advantages, such as increased water solubility and reduced non-specific binding, which can be problematic with more hydrophobic linkers like the one found in Biotin-LC-Hydrazide.[3]

A study comparing different hydrazide labels for detecting protein carbonyls—a chemically analogous process to labeling oxidized glycoproteins—found that while the total MS/MS spectrum counts of modified peptides were similar for various biotin-based tags, the labeling efficiency varied considerably.[4] The PEG4-linked biotin (B1667282) hydrazide demonstrated superior reaction efficiency compared to the more commonly used biotin hydrazide.[4]

Labeling ReagentSpacer ArmKey AdvantagesKey DisadvantagesRelative Labeling EfficiencyMS/MS Spectral Quality
This compound Hydrophilic PEG4High water solubility, reduced non-specific binding, good accessibility for avidin (B1170675) binding.[3]Potential for minor suppression of ionization in MS.High[4]Good, though the tag itself can influence fragmentation.[5]
Biotin Hydrazide (Short Arm) NoneCommercially available and widely used.Lower labeling efficiency compared to PEGylated versions, potential for steric hindrance.[4]Lower[4]Can fail to produce identifiable MS/MS spectra in some cases due to inefficient labeling.[4]
Biotin-LC-Hydrazide (Long Chain) Hydrophobic aminocaproic acidLonger spacer than short-arm biotin hydrazide.Hydrophobicity can lead to aggregation and non-specific binding.[3]ModerateSimilar to other biotin hydrazides.
Alkoxyamine-PEG4-Biotin Hydrophilic PEG4Forms a more stable oxime bond compared to hydrazone, can be catalyzed by aniline (B41778) for increased reaction rates.[6][7]May require optimization of reaction conditions (e.g., pH, catalyst concentration).HighGood
Fatty Acid Hydrazides (e.g., Lauryl, Palmityl) Hydrophobic alkyl chainCan be more effective in generating identifiable MS/MS spectra.[4]Do not contain an affinity tag, precluding enrichment.[4]HighPotentially higher than biotin-based hydrazides.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful glycoprotein analysis. Below are methodologies for the key steps in the analysis of this compound labeled glycoproteins.

Protocol 1: Labeling of Glycoproteins with this compound

This protocol is adapted from established methods for labeling carbohydrate groups on glycoproteins.[1][2]

Materials:

  • Glycoprotein sample

  • 100 mM Sodium Acetate buffer, pH 5.5

  • Sodium Periodate (NaIO₄)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Gel filtration column or dialysis cassettes for buffer exchange

Procedure:

  • Sample Preparation: Dissolve the glycoprotein sample in 100 mM sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL.

  • Oxidation:

    • Freshly prepare a 100 mM solution of sodium periodate in water.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM.

    • Incubate the reaction in the dark on ice for 20-30 minutes.

  • Buffer Exchange: Remove excess sodium periodate using a gel filtration column or dialysis against 100 mM sodium acetate, pH 5.5.

  • Labeling:

    • Dissolve this compound in DMSO to a concentration of 50 mM.

    • Add the this compound solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.

    • Incubate for 2 hours to overnight at room temperature with gentle mixing.

  • Removal of Excess Reagent: Separate the labeled glycoprotein from unreacted this compound by gel filtration or dialysis.

Protocol 2: Enrichment and Mass Spectrometry Analysis of Labeled Glycoproteins

Following labeling, the biotinylated glycoproteins are enriched and prepared for mass spectrometry.

Materials:

  • This compound labeled glycoprotein sample

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M Guanidine-HCl or on-bead digestion)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Formic acid

Procedure:

  • Enrichment:

    • Incubate the labeled glycoprotein sample with streptavidin beads for 1-2 hours at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Reduction and Alkylation (On-Bead):

    • Resuspend the beads in a buffer containing 10 mM DTT and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add 55 mM IAA, then incubate in the dark for 20 minutes.

  • Tryptic Digestion (On-Bead):

    • Wash the beads with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin to the bead slurry and incubate overnight at 37°C.

  • Peptide Elution:

    • Collect the supernatant containing the digested peptides.

    • Further elute any remaining peptides from the beads using a solution containing formic acid.

  • LC-MS/MS Analysis:

    • Acidify the pooled peptide solution with formic acid.

    • Analyze the peptides by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

    • Data-dependent acquisition is typically used to select peptide precursors for fragmentation.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and underlying principles, the following diagrams are provided.

experimental_workflow cluster_labeling Glycoprotein Labeling cluster_enrichment_ms Enrichment & MS Analysis Glycoprotein Glycoprotein (with cis-diols) Oxidation Periodate Oxidation Glycoprotein->Oxidation NaIO4 Aldehyde Aldehyde-containing Glycoprotein Oxidation->Aldehyde Labeling This compound Labeling Aldehyde->Labeling Labeled_GP Biotinylated Glycoprotein Labeling->Labeled_GP Enrichment Streptavidin Enrichment Labeled_GP->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion Peptides Enriched Peptides Digestion->Peptides MS LC-MS/MS Analysis Peptides->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound labeling and MS analysis.

Caption: Chemical principle of hydrazide labeling of glycoproteins.

References

A Head-to-Head Comparison: Biotin-PEG4-Hydrazide vs. Biotin-LC-Hydrazide for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is critical for the success of downstream applications. This guide provides an in-depth, data-driven comparison of two commonly used hydrazide-based biotinylation reagents for antibody labeling: Biotin-PEG4-Hydrazide and Biotin-LC-Hydrazide.

The primary difference between these two reagents lies in their spacer arms: a hydrophilic polyethylene (B3416737) glycol (PEG) chain in this compound and a hydrophobic long-chain (aminocaproic acid) in Biotin-LC-Hydrazide. This distinction significantly influences the properties and performance of the resulting biotinylated antibody.

Chemical Structure and Properties Overview

Hydrazide-based biotinylation targets the carbohydrate moieties typically found in the Fc region of antibodies. This site-directed labeling approach is advantageous as it minimizes interference with the antigen-binding sites, thereby preserving the antibody's functionality. The process involves the oxidation of the sugar residues on the antibody to create reactive aldehyde groups, which then form a stable hydrazone bond with the hydrazide group of the biotinylation reagent.

This compound incorporates a PEG4 spacer arm, which is known to increase the hydrophilicity of the labeled antibody. This enhanced water solubility can lead to reduced aggregation and lower non-specific binding in various applications.[1][2][3]

Biotin-LC-Hydrazide , on the other hand, features a long hydrocarbon chain as its spacer. This "Long Chain" (LC) spacer is designed to reduce steric hindrance, which can be beneficial in assays where the biotin (B1667282) needs to be readily accessible to avidin (B1170675) or streptavidin.[1][4][5]

At a Glance: Key Performance Characteristics

FeatureThis compoundBiotin-LC-HydrazideReferences
Spacer Arm PEG4 (Polyethylene Glycol)LC (Long Chain - Aminocaproic Acid)[1]
Spacer Arm Properties Hydrophilic, Flexible, Water-SolubleHydrophobic[1][2]
Molecular Weight ~505.63 g/mol ~371.50 g/mol [4][6][7][8][9]
Spacer Arm Length ~31.3 Å~24.7 Å[1]
Solubility of Labeled Antibody Increased, reduced aggregationCan be lower compared to PEGylated version[1][2]
Non-Specific Binding ReducedCan be higher due to hydrophobicity[2]
Labeling Efficiency Generally high due to flexibility and solubilityEffective, though may be influenced by solubility[10]
Steric Hindrance Reduced due to flexible spacerReduced due to long spacer arm[1][5]

Experimental Data Insights

Furthermore, it has been observed that antibodies modified with Hydrazide-PEG4-Biotin show decreased levels of aggregation over time when stored in solution, as compared to those labeled with reagents having hydrocarbon spacers like Biotin-LC-Hydrazide.[1]

Experimental Workflow & Signaling Pathways

The general workflow for antibody labeling with both this compound and Biotin-LC-Hydrazide is a two-step process involving oxidation followed by biotinylation.

Antibody_Labeling_Workflow cluster_oxidation Step 1: Oxidation cluster_biotinylation Step 2: Biotinylation Antibody Antibody (with Glycans) Oxidized_Antibody Oxidized Antibody (with Aldehydes) Antibody->Oxidized_Antibody Oxidation of cis-diols Oxidizing_Agent Sodium Periodate (NaIO4) Oxidizing_Agent->Oxidized_Antibody Biotinylated_Antibody Biotinylated Antibody Oxidized_Antibody->Biotinylated_Antibody Hydrazone Bond Formation Biotin_Reagent Biotin-Hydrazide (PEG4 or LC) Biotin_Reagent->Biotinylated_Antibody Hydrazone_Bond_Formation Chemical reaction of hydrazone bond formation. cluster_reactants Reactants cluster_product Product Antibody_Aldehyde Antibody-CHO Biotinylated_Antibody Antibody-CH=N-NH-CO-Linker-Biotin Antibody_Aldehyde->Biotinylated_Antibody Biotin_Hydrazide Biotin-Linker-CO-NH-NH2 Biotin_Hydrazide->Biotinylated_Antibody

References

A Head-to-Head Comparison of Biotin Hydrazide Reagents for Efficient Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biomolecule labeling, the choice of biotin (B1667282) hydrazide reagent can significantly impact experimental outcomes. This guide provides an objective comparison of different biotin hydrazide reagents, supported by experimental data, to facilitate informed decisions for applications ranging from proteomics to drug discovery.

Biotin hydrazide reagents are invaluable tools for the specific labeling of carbonyl groups (aldehydes and ketones) in biomolecules. These functional groups can be naturally present or introduced through oxidative methods, enabling the biotinylation of glycoproteins, antibodies, and carbonylated proteins. The efficiency of this labeling, however, is not uniform across all reagents and is influenced by factors such as the reagent's structure, spacer arm length, and solubility.

Comparative Analysis of Labeling Efficiency

A key performance indicator for any biotinylation reagent is its labeling efficiency. Experimental evidence suggests that significant variability exists among commercially available biotin hydrazide reagents. A study comparing three different biotin hydrazides for labeling carbonylated human serum albumin (HSA) revealed a marked difference in their reaction yields.[1]

The study utilized a HABA-avidin assay to quantify the extent of biotinylation. The results indicated a clear hierarchy in labeling efficiency among the tested reagents, which differed in their spacer arm composition.[1] While the specific commercial names of the compared reagents were anonymized in the study and referred to as labels 1, 2, and 3, the data underscores the importance of empirical testing to identify the optimal reagent for a specific application.[1]

Interestingly, the study also found that higher labeling efficiency did not always translate to a higher number of identified modified peptides in mass spectrometry (MS/MS) analysis.[1] This suggests that the nature of the biotinylating reagent can influence the ionization and fragmentation of peptides, affecting their detectability.[1] For instance, while one reagent (label 3) showed the highest reaction efficiency, other reagents (labels 1 and 2) provided a more consistent response across different modification sites.[1]

Table 1: Comparison of Biotin Hydrazide Reagent Efficiency in Labeling Carbonylated Human Serum Albumin

FeatureLabel 1 (e.g., Biotin Hydrazide)Label 2 (e.g., Hydrazide-LC-Biotin)Label 3 (e.g., Hydrazide-PEG4-Biotin)
Relative Labeling Efficiency LowestIntermediateHighest
Total MS/MS Spectral Counts Similar to other labelsSimilar to other labelsSimilar to other labels
Consistency Across Sites More even responseMore even responseVariable response

Note: The labels 1, 2, and 3 are based on the comparative study and are representative of commercially available biotin hydrazides with varying spacer arms. The relative efficiencies are as reported in the study.[1]

The Impact of Spacer Arms

Commercially available biotin hydrazide reagents are often distinguished by the length and composition of their spacer arms. These spacers play a crucial role in overcoming steric hindrance, which can otherwise impede the interaction between the biotin tag and its binding partners, such as avidin (B1170675) or streptavidin.

  • Biotin Hydrazide: This is the simplest form, with the shortest spacer arm.[2]

  • Hydrazide-LC-Biotin: This reagent features a long-chain hydrocarbon spacer arm, which helps to reduce steric hindrance in biotin-binding assays.[2]

  • Hydrazide-PEG4-Biotin: This reagent incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. The PEG linker is hydrophilic, which can improve the water solubility of the labeled molecule and reduce aggregation, a common issue when labeling antibodies.[2][3]

The choice of spacer arm should be guided by the specific application and the nature of the biomolecule being labeled. For instance, when labeling antibodies, a longer, more hydrophilic spacer like PEG4 may be advantageous to maintain protein solubility and function.[2]

Experimental Protocols

Accurate and reproducible labeling requires meticulous adherence to optimized protocols. Below are detailed methodologies for two common applications of biotin hydrazide reagents: labeling of glycoproteins and labeling via carboxyl groups.

Protocol 1: Biotinylation of Glycoproteins via Periodate (B1199274) Oxidation

This method involves the oxidation of cis-diol sugar groups in glycoproteins to generate reactive aldehyde groups, which then react with the hydrazide moiety of the biotinylating reagent.[2][4][5]

Materials:

  • Glycoprotein (B1211001) solution (1-5 mg/mL in 100 mM Sodium Acetate, pH 5.5)

  • Sodium meta-periodate (NaIO4) solution (20 mM in 100 mM Sodium Acetate, pH 5.5, freshly prepared)[6]

  • Biotin Hydrazide reagent (dissolved in DMSO to a concentration of 25-50 mM)[6]

  • Coupling Buffer (e.g., 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5)[6]

  • Desalting column (e.g., Sephadex G-25)[6]

Procedure:

  • Oxidation: Mix the glycoprotein solution with an equal volume of the cold sodium meta-periodate solution.[6] Incubate the mixture on ice for 30 minutes in the dark.[2][6] For selective oxidation of sialic acid residues, a lower final concentration of periodate (1 mM) can be used.[2]

  • Buffer Exchange: Remove excess periodate and exchange the buffer of the oxidized glycoprotein to the Coupling Buffer using a desalting column.[2][6]

  • Biotinylation: Add the dissolved Biotin Hydrazide reagent to the oxidized glycoprotein solution to a final concentration of 5-10 mM.[6]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[2][6]

  • Purification: Remove unreacted biotin hydrazide by dialysis or another desalting column.[2][6]

Protocol 2: Biotinylation of Carboxyl Groups using EDC Chemistry

This method utilizes the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups, making them reactive towards the hydrazide group of the biotin reagent.[2][7]

Materials:

  • Protein solution (5-10 mg/mL in MES Buffer, pH 4.5-5.5)[2][7]

  • Biotin Hydrazide reagent (dissolved in an organic solvent like DMSO)[2]

  • EDC solution (freshly prepared in reaction buffer)[7]

  • (Optional) N-hydroxysulfosuccinimide (Sulfo-NHS) to increase efficiency[4]

Procedure:

  • Reagent Preparation: Dissolve the protein in the reaction buffer. Separately, prepare stock solutions of Biotin Hydrazide and EDC.

  • Reaction Mixture: Add the Biotin Hydrazide solution to the protein solution. The molar ratio of reagent to protein should be optimized empirically.[2]

  • Activation: Add the EDC solution to the protein-biotin hydrazide mixture. A typical starting point is a final EDC concentration of ~6.5 mM.[2] If using, Sulfo-NHS can be added at this stage.[4]

  • Incubation: Incubate the reaction for 2 hours to overnight at room temperature.[2][4]

  • Purification: Remove excess reagents and byproducts by dialysis or gel filtration.[2][4]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in glycoprotein and carboxyl group biotinylation.

Glycoprotein_Biotinylation cluster_oxidation Oxidation cluster_labeling Labeling cluster_purification Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein NaIO4 Biotinylated_Glycoprotein Biotinylated Glycoprotein Oxidized_Glycoprotein->Biotinylated_Glycoprotein Biotin_Hydrazide Biotin Hydrazide Biotin_Hydrazide->Biotinylated_Glycoprotein Purified_Product Purified Biotinylated Glycoprotein Biotinylated_Glycoprotein->Purified_Product Desalting/ Dialysis

Caption: Workflow for glycoprotein biotinylation using periodate oxidation.

Carboxyl_Biotinylation cluster_activation Activation cluster_labeling Labeling cluster_purification Purification Protein Protein (with -COOH) Activated_Protein Activated Protein (O-acylisourea intermediate) Protein->Activated_Protein EDC Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein Biotin_Hydrazide Biotin Hydrazide Biotin_Hydrazide->Biotinylated_Protein Purified_Product Purified Biotinylated Protein Biotinylated_Protein->Purified_Product Desalting/ Dialysis

Caption: Workflow for carboxyl group biotinylation using EDC chemistry.

References

Preserving Protein Function: A Comparative Guide to Biotin-PEG4-Hydrazide Labeling and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective labeling of proteins is a critical step in a multitude of assays. The choice of biotinylation reagent can significantly impact the preservation of a protein's functional activity. This guide provides an objective comparison of Biotin-PEG4-Hydrazide with other common biotinylation reagents, supported by experimental data, to assist in the selection of the optimal labeling strategy.

This compound is a specialized reagent designed for the biotinylation of glycoproteins on their carbohydrate moieties. This method offers a distinct advantage over traditional amine-reactive labeling (such as NHS-biotin) by targeting glycosylation sites, which are often located away from the protein's active or binding domains. This site-specific approach minimizes the risk of functional impairment. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer further enhances the properties of the labeled protein by increasing its water solubility and reducing aggregation.

Comparison of Hydrazide-Biotin Reagents: Labeling Efficiency

A key performance indicator for any biotinylation reagent is its labeling efficiency. A study comparing different hydrazide-based labels for detecting protein carbonyls on Human Serum Albumin (HSA) provides valuable quantitative insights. The efficiency was determined using a HABA-avidin assay, which measures the number of biotin (B1667282) molecules incorporated per protein molecule.

Biotinylation ReagentSpacer Arm CharacteristicsAverage Biotin:Protein Ratio
This compound Hydrophilic, PEG spacer1.8
Biotin-LC-Hydrazide (Extended Chain)Hydrophobic, hydrocarbon spacer1.2
Biotin-HydrazideShortest spacer0.8
Data adapted from a study on acrolein-modified Human Serum Albumin. The protein, on average, carried ~2.7 active carbonyl groups available for labeling[1].

These results indicate that this compound exhibits a higher labeling efficiency compared to hydrazide biotins with a hydrocarbon or a shorter spacer arm[1].

Qualitative Comparison of Biotinylation Reagents

The choice of biotinylation reagent extends beyond mere labeling efficiency, with factors like solubility and potential for steric hindrance playing a crucial role in the outcome of subsequent functional assays.

FeatureThis compoundBiotin-LC-HydrazideNHS-Biotin
Target Group Aldehydes on oxidized carbohydratesAldehydes on oxidized carbohydratesPrimary amines (e.g., lysine (B10760008) residues)
Spacer Arm Hydrophilic PEG4Hydrophobic long chain hydrocarbonHydrophobic long chain hydrocarbon
Solubility High water solubilityLower water solubilityLower water solubility
Protein Aggregation Reduced tendency for aggregation[2][3]Can contribute to aggregationCan contribute to aggregation
Steric Hindrance Longer spacer may reduce steric hindrance in binding assays[2][3]Longer spacer may reduce steric hindranceSpacer length varies by product
Preservation of Function High (targets glycosylation sites, often distal to active sites)[3]High (targets glycosylation sites)Variable (risk of modifying active site lysines)

Functional Assays for Biotinylated Proteins

Once a protein is biotinylated, it is essential to verify that its biological activity is retained. A variety of functional assays can be employed for this purpose, depending on the protein of interest.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method to assess the binding activity of biotinylated antibodies or to detect a biotinylated protein. In a typical setup, the biotinylated protein is captured on a streptavidin-coated plate, and its interaction with a target molecule is detected. The signal generated, often colorimetric, is proportional to the amount of active, bound protein.

  • Western Blot: This technique can be used to confirm the biotinylation of a target protein and to assess its ability to be recognized by other proteins. After separation by gel electrophoresis and transfer to a membrane, the biotinylated protein is detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which generates a detectable signal[4].

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These methods utilize biotinylated antibodies to detect specific antigens in tissue sections or cells. The strong interaction between biotin and streptavidin-enzyme conjugates provides significant signal amplification, allowing for the visualization of low-abundance proteins.

  • Enzyme Activity Assays: For proteins that are enzymes, their catalytic activity can be measured before and after biotinylation. A standard enzyme kinetics assay can be performed to determine if the labeling process has altered the enzyme's ability to bind its substrate and convert it to a product.

Experimental Protocols

Glycoprotein (B1211001) Labeling with this compound

This protocol outlines the general steps for biotinylating a glycoprotein using this compound. Optimization of the molar ratio of the biotin reagent to the protein may be necessary for each specific application.

  • Oxidation of Carbohydrates:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add sodium periodate (B1199274) (NaIO4) to a final concentration of 1-10 mM.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Remove excess periodate by dialysis or using a desalting column equilibrated with a coupling buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Add the this compound solution to the oxidized glycoprotein solution. The optimal molar excess of the biotin reagent should be determined empirically.

    • Incubate for 2 hours to overnight at room temperature with gentle mixing.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound by dialysis or gel filtration using a desalting column.

Functional Assay: Indirect ELISA with a Biotinylated Antibody
  • Antigen Coating: Coat a 96-well microplate with the antigen of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any unoccupied sites with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add the this compound labeled primary antibody at various dilutions and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a suitable HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is indicative of the antibody's binding activity.

Visualizing the Workflow

experimental_workflow cluster_labeling Protein Labeling Workflow cluster_elisa ELISA Functional Assay start Glycoprotein oxidation Oxidation (NaIO4) start->oxidation 1 biotinylation Add this compound oxidation->biotinylation 2 purification Purification biotinylation->purification 3 labeled_protein Biotinylated Glycoprotein purification->labeled_protein 4 add_biotin_ab Add Biotinylated Antibody labeled_protein->add_biotin_ab elisa_start Antigen-Coated Plate blocking Blocking elisa_start->blocking blocking->add_biotin_ab add_strep_hrp Add Streptavidin-HRP add_biotin_ab->add_strep_hrp detection Add Substrate & Detect add_strep_hrp->detection result Measure Signal detection->result

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-Hydrazide vs. NHS-Ester Biotin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy for their experimental needs.

In the landscape of bioconjugation, biotinylation stands out as a robust and versatile technique for labeling and purifying proteins and other biomolecules. The unparalleled affinity between biotin (B1667282) and streptavidin provides a powerful tool for a myriad of applications, from immunoassays to targeted drug delivery.[][2] The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting the efficiency, specificity, and functionality of the resulting conjugate. This guide provides a detailed comparative analysis of two widely used classes of biotinylation reagents: Biotin-PEG4-Hydrazide and N-hydroxysuccinimide (NHS)-ester biotins.

Introduction to Biotinylation Chemistries

This compound and NHS-ester biotins employ distinct chemical strategies to achieve biotinylation, targeting different functional groups on proteins and other macromolecules.

This compound is an aldehyde-reactive reagent.[3][4][5] Its hydrazide moiety specifically reacts with aldehyde groups to form a stable hydrazone bond.[4][5][6] Since native proteins rarely contain aldehyde groups, they must first be generated through mild oxidation of carbohydrate moieties (glycans) on glycoproteins using reagents like sodium periodate (B1199274).[6][7][8] This targeted approach allows for site-specific biotinylation on glycosylated regions, often distant from the protein's active site, thereby preserving its biological function.[6]

NHS-ester biotinylation reagents , on the other hand, are amine-reactive.[9][10][11] The N-hydroxysuccinimide ester group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form a stable amide bond.[10][11][12] Due to the abundance of lysine residues on the surface of most proteins, NHS-ester biotinylation is a common and straightforward method, though it can result in a heterogeneous population of labeled proteins.[9][13]

The Advantage of the PEG Spacer

A key feature of this compound is its polyethylene (B3416737) glycol (PEG) spacer arm.[3][14] This flexible, hydrophilic spacer confers several advantages over traditional hydrocarbon spacers found in many NHS-ester biotins:[2][3][15]

  • Increased Solubility: The PEG spacer enhances the water solubility of the biotinylated molecule, which can be particularly beneficial when working with proteins prone to aggregation.[][2][3][15] Antibodies labeled with biotin reagents containing a PEG spacer have shown decreased aggregation when stored in solution.[6][16][17]

  • Reduced Steric Hindrance: The long, flexible PEG spacer extends the biotin moiety away from the surface of the labeled molecule, improving its accessibility to the binding sites of streptavidin or avidin.[][18]

  • Minimized Immunogenicity: PEG is known to be non-toxic and non-immunogenic, which can reduce the potential for an immune response against the biotinylated molecule in in vivo applications.[2][3][15]

  • Reduced Non-Specific Binding: The hydrophilic nature of the PEG spacer helps to minimize non-specific hydrophobic interactions, leading to lower background in various assays.[18][19]

Comparative Analysis: this compound vs. NHS-Ester Biotin

FeatureThis compoundNHS-Ester Biotin
Target Functional Group Aldehydes (generated from carbohydrates)Primary Amines (Lysine, N-terminus)
Reaction Chemistry Hydrazone bond formationAmide bond formation
Specificity Site-specific on glycosylated regionsReacts with accessible primary amines, potentially leading to heterogeneous labeling
Workflow Complexity Two-step process (oxidation followed by biotinylation)One-step reaction
Spacer Arm PEG4 (hydrophilic, flexible)Typically hydrocarbon (can be hydrophobic)
Solubility of Conjugate Generally enhancedCan be reduced, potential for aggregation
Steric Hindrance Minimized due to long, flexible PEG spacerCan be a factor with shorter spacers
Immunogenicity Reduced due to non-immunogenic PEG spacerDependent on the overall conjugate
Preservation of Protein Function High, as labeling is often away from active sitesCan be compromised if critical lysines are modified

Signaling Pathways and Experimental Workflows

To visualize the chemical reactions and experimental processes, the following diagrams are provided.

G This compound Reaction with an Aldehyde Reagent This compound Intermediate Schiff Base Intermediate Reagent->Intermediate + Target Protein-CHO (Aldehyde) Target->Intermediate Product Biotinylated Protein (Hydrazone bond) Intermediate->Product Water release Reduction Reduction (optional, e.g., NaCNBH3) Product->Reduction StableProduct Stable Biotinylated Protein (Secondary Amine bond) Reduction->StableProduct

Caption: Reaction of this compound with an aldehyde group on a protein.

G NHS-Ester Biotin Reaction with a Primary Amine Reagent NHS-Ester Biotin Product Biotinylated Protein (Amide bond) Reagent->Product + Target Protein-NH2 (Primary Amine) Target->Product Byproduct N-hydroxysuccinimide (NHS) Product->Byproduct releases

Caption: Reaction of NHS-Ester Biotin with a primary amine on a protein.

G General Biotinylation Experimental Workflow cluster_hydrazide This compound Workflow cluster_nhs NHS-Ester Biotin Workflow Oxidation 1. Oxidize Glycoprotein (B1211001) (e.g., with NaIO4) Purification1 2. Remove Oxidant (Desalting) Oxidation->Purification1 Biotinylation1 3. Add this compound Purification1->Biotinylation1 Incubation1 4. Incubate Biotinylation1->Incubation1 Purification2 5. Purify Biotinylated Protein Incubation1->Purification2 Biotinylation2 1. Add NHS-Ester Biotin to Protein Incubation2 2. Incubate Biotinylation2->Incubation2 Quenching 3. Quench Reaction (e.g., with Tris or Glycine) Incubation2->Quenching Purification3 4. Purify Biotinylated Protein Quenching->Purification3

Caption: Comparative experimental workflows for biotinylation.

Experimental Protocols

Protocol 1: Biotinylation of a Glycoprotein using this compound

Materials:

  • Glycoprotein to be labeled (e.g., antibody)

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

  • DMSO or DMF for dissolving the biotin reagent

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in cold Coupling Buffer at a concentration of 1-10 mg/mL.[20]

    • Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.[20]

    • Add an equal volume of the periodate solution to the glycoprotein solution.[20]

    • Incubate the reaction on ice for 30 minutes, protected from light.[6][20]

  • Removal of Oxidant:

    • Remove the excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.[6][20]

  • Biotinylation Reaction:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 50 mM.[6]

    • Add the this compound solution to the oxidized glycoprotein solution to achieve a final concentration of approximately 5 mM.[6]

    • Incubate the reaction for 2 hours at room temperature.[6][20]

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6][20]

Protocol 2: Biotinylation of a Protein using NHS-Ester Biotin

Materials:

  • Protein to be labeled

  • NHS-Ester Biotin

  • Reaction Buffer (amine-free, e.g., PBS, pH 7.2-8.0 or 100 mM sodium bicarbonate, pH 8.5)[21][22]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or glycine)[10][21]

  • Desalting column or dialysis cassette

  • Anhydrous DMSO or DMF for dissolving the biotin reagent[22]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[22]

  • Biotinylation Reaction:

    • Immediately before use, dissolve the NHS-Ester Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[9][22]

    • Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[22] The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[22]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-100 mM.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotin and quenching reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[21][22]

Conclusion

The choice between this compound and NHS-ester biotinylation reagents hinges on the specific requirements of the experiment. For applications demanding site-specific labeling, preservation of protein function, and enhanced solubility of the final conjugate, this compound is an excellent choice, particularly for glycoproteins.[6][7] In contrast, NHS-ester biotins offer a simpler, one-step labeling procedure that is effective for a wide range of proteins, making them a suitable option for general biotinylation purposes where a degree of labeling heterogeneity is acceptable.[9][10] By understanding the distinct chemistries and advantages of each reagent class, researchers can make an informed decision to optimize their biotinylation strategies and achieve reliable and reproducible results.

References

Safety Operating Guide

Personal protective equipment for handling Biotin-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Biotin-PEG4-Hydrazide

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, fostering a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory OperationRisk LevelMinimum Required PPE
Pre-weighing and Weighing (Solid) High- Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6] - Eye/Face Protection: Chemical splash goggles and a face shield.[5][7] - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially if not handled in a fume hood.[5] - Protective Clothing: Lab coat.
Dissolving and Solution Preparation Medium- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6] - Eye/Face Protection: Chemical splash goggles.[5][6] - Respiratory Protection: Work within a certified chemical fume hood.[5][8] - Protective Clothing: Lab coat.
Conducting Reactions and Monitoring Medium- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6] - Eye/Face Protection: Chemical splash goggles.[5][6] - Respiratory Protection: Work within a certified chemical fume hood.[5][8] - Protective Clothing: Lab coat.
Work-up and Product Isolation Medium-High- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5] - Eye/Face Protection: Chemical splash goggles.[5] - Respiratory Protection: Work within a certified chemical fume hood.[5] - Protective Clothing: Lab coat.
Handling Waste and Decontamination High- Gloves: Double-gloving with heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[5] - Eye/Face Protection: Chemical splash goggles and a face shield.[5] - Respiratory Protection: Work within a certified chemical fume hood.[5] - Protective Clothing: Chemical-resistant apron over a lab coat.
Small Spill Cleanup (<1g) High- Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[5] - Eye/Face Protection: Chemical splash goggles and a face shield.[5] - Respiratory Protection: NIOSH-approved N95 respirator or higher.[5] - Protective Clothing: Lab coat and disposable shoe covers.
Large Spill (>1g) Severe- Gloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[5] - Eye/Face Protection: Chemical splash goggles and a full-face shield.[5] - Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[5] - Protective Clothing: Chemical-resistant suit.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound.

1. Preparation and Weighing:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Cover the work surface with absorbent, disposable bench paper.[8]

  • To avoid moisture condensation, allow the vial of this compound to equilibrate to room temperature before opening, as it is moisture-sensitive.[9]

  • Carefully weigh the required amount of the compound.

2. Dissolution and Reaction Setup:

  • This compound is soluble in DMAC, DMSO, and water.[2]

  • When preparing stock solutions, use a dry, inert solvent if long-term storage is intended.[2] Unused reconstituted reagent should be discarded if not prepared for storage.[9]

  • Assemble all necessary glassware and reagents within the fume hood to minimize movement in and out of the controlled area.[8]

3. Reaction and Waste Management:

  • The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone linkage.[10]

  • Keep all containers of this compound tightly closed when not in use.

  • Segregate all waste containing this compound. This includes contaminated gloves, bench paper, and pipette tips.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for all waste streams.[8]

  • Solid Waste: Collect contaminated solid materials in a designated, sealed hazardous waste container.[8]

  • Liquid Waste: Collect unused solutions and reaction mixtures in a labeled, sealed hazardous waste container. Do not mix with incompatible waste types.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and seek medical attention.[4][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps for the safe management of this compound in the laboratory.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_reagent Equilibrate Reagent to Room Temp prep_fume_hood->prep_reagent weigh Weigh Solid Compound prep_reagent->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate spill Spill react->spill exposure Personal Exposure react->exposure segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose of Waste segregate_waste->dispose spill->decontaminate Follow Spill Protocol exposure->dispose Seek Medical Attention

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin-PEG4-Hydrazide
Reactant of Route 2
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